ZZW-115
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H31F3N4S |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C24H31F3N4S/c1-28(2)12-13-30-16-14-29(15-17-30)10-5-11-31-20-6-3-4-7-22(20)32-23-9-8-19(18-21(23)31)24(25,26)27/h3-4,6-9,18H,5,10-17H2,1-2H3 |
InChI Key |
HUDONDPCYIGAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Development of ZZW-115, a Potent NUPR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ZZW-115, a novel inhibitor of the Nuclear Protein 1 (NUPR1). NUPR1 is an intrinsically disordered protein (IDP) implicated in various cancers, making it a compelling therapeutic target. This document details the quantitative data supporting this compound's efficacy, the experimental protocols utilized in its evaluation, and the signaling pathways it modulates.
Introduction: Targeting the "Undruggable" NUPR1
NUPR1, also known as p8 or Com1, is a stress-inducible protein that is overexpressed in numerous malignancies, including pancreatic, breast, and liver cancers.[1][2] Its involvement in cancer progression, metastasis, and chemoresistance has made it an attractive, albeit challenging, drug target.[1] The intrinsically disordered nature of NUPR1 has historically hindered conventional drug design.[3]
The development of this compound emerged from efforts to optimize a previously identified NUPR1 binder, the antipsychotic agent trifluoperazine (TFP).[3] While TFP demonstrated antitumor activity through NUPR1 binding, its clinical utility was limited by significant central nervous system side effects.[3] this compound was rationally designed as a TFP derivative to enhance potency and eliminate these neurological effects, heralding a significant advancement in targeting IDPs for cancer therapy.[3]
Discovery and Optimization of this compound
A multidisciplinary approach, integrating computer modeling, chemical synthesis, and extensive biophysical and biological evaluations, led to the creation of a family of TFP-derived compounds.[3] Among these, this compound was identified as the most potent candidate, exhibiting a stronger affinity for NUPR1 and superior anticancer activity compared to the parent compound.[3][4]
Chemical Synthesis
The synthesis of this compound and related compounds involved a multi-step process yielding the final products with good purity.[3][5] For instance, the yields for this compound and its analogs were reported to be in the range of 64-77%.[3] The hydrochloride salt of this compound is often used due to its enhanced water solubility and stability.[6]
Quantitative Analysis of this compound Efficacy
The potency of this compound has been quantified through various in vitro and in vivo studies, demonstrating its efficacy across a range of cancer types.
Table 1: Binding Affinity of this compound to NUPR1
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~2 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| Dissociation Constant (Kd) | 2.1 µM | Not Specified | [6] |
Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| ANOR | Pancreatic | 0.84 | 72 hours | [3][6] |
| HN14 | Pancreatic | 4.93 | 72 hours | [3][6] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | Not Specified | [6][7] |
| SaOS-2 | Osteosarcoma | 7.75 | Not Specified | [6][7] |
| MiaPaCa-2 | Pancreatic | Not Specified | Not Specified | [3] |
| 02-063 | Pancreatic | Not Specified | Not Specified | [3] |
| LIPC | Pancreatic | Not Specified | Not Specified | [3] |
| Foie8b | Pancreatic | Not Specified | Not Specified | [3] |
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference |
| MiaPaCa-2 Xenograft | Pancreatic | 0.5 - 5 mg/kg/day | 30 days | Dose-dependent tumor regression | [3][8] |
| Panc02 Orthotopic | Pancreatic | 5 mg/kg | 30 days | Near disappearance of tumors | [6] |
| HepG2 & Hep3B Xenograft | Hepatocellular Carcinoma | Not Specified | Not Specified | Significant antitumor effect | [9] |
| MiaPaCa-2 Xenograft (with 5-FU) | Pancreatic | 2.5 mg/kg this compound + 20 mg/kg 5-FU | 30 days | Potentiated antitumor activity of 5-FU | [4] |
Mechanism of Action of this compound
This compound exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of NUPR1 function.
Inhibition of NUPR1 Nuclear Translocation
This compound binds to NUPR1 in a region that includes the amino acid Thr68, which is part of the nuclear localization signal (NLS).[10][11] This binding competitively inhibits the interaction of NUPR1 with importins, thereby preventing its translocation from the cytoplasm to the nucleus.[4][10] This sequestration of NUPR1 in the cytoplasm is a key initiating event in this compound's mechanism of action.
Induction of Multiple Cell Death Pathways
This compound induces cancer cell death through at least three distinct pathways: necroptosis, apoptosis, and ferroptosis.[3][11] This is a significant advantage, as it may circumvent resistance mechanisms that block a single cell death pathway.
-
Necroptosis and Apoptosis: Treatment with this compound leads to increased lactate dehydrogenase (LDH) release (a marker of necroptosis) and elevated caspase 3/7 activity (a marker of apoptosis).[3][6] The cell death can be partially rescued by inhibitors of necroptosis (Necrostatin-1) and apoptosis (Z-VAD-FMK).[3][10]
-
Ferroptosis: this compound also induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[11] This effect can be rescued by the ferroptosis inhibitor ferrostatin-1 (Fer-1) and antioxidants like N-acetylcysteine (NAC).[11]
Mitochondrial Dysfunction and Metabolic Collapse
A central feature of this compound's action is the induction of severe mitochondrial dysfunction.[3][9] This is characterized by:
-
Decreased ATP Production: this compound treatment leads to a significant drop in cellular ATP levels.[3][6]
-
Increased Reactive Oxygen Species (ROS): The compound causes an overproduction of mitochondrial ROS.[3][6]
-
Reduced Oxidative Phosphorylation (OXPHOS): this compound diminishes the oxygen consumption rate, indicating impaired mitochondrial respiration.[3]
This metabolic crisis triggers the activation of the various cell death pathways.
References
- 1. Emerging role of nuclear protein 1 (NUPR1) in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Emergence of ZZW-115: A Trifluoperazine Derivative Targeting Cancer with Precision
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Trifluoperazine (TFP), a phenothiazine-class antipsychotic, has been a cornerstone in the management of schizophrenia for decades. Its therapeutic effects are primarily attributed to its potent antagonism of the dopamine D2 receptor.[1][2][3] However, TFP's clinical utility is often hampered by significant central nervous system side effects. Beyond its antipsychotic properties, TFP is also known to be an inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous signal transduction pathways.[4][5] This off-target activity has spurred interest in its potential repurposing, particularly in oncology. Recognizing this potential, a rational, ligand-based drug design approach was undertaken to optimize the TFP scaffold. This effort led to the synthesis of ZZW-115, a potent derivative engineered to enhance anticancer efficacy while minimizing the neurological effects associated with D2 receptor antagonism.[6][7][8][9]
This technical guide provides a comprehensive overview of this compound, focusing on its development from TFP, its distinct mechanism of action, quantitative comparisons, and the experimental protocols used for its characterization.
From Antipsychotic to Anticancer Agent: A Tale of Two Molecules
This compound was developed from the TFP scaffold through a multidisciplinary strategy combining computer modeling, chemical synthesis, and extensive biophysical and biological evaluation.[6][7][10] The primary goal was to create a compound with strong affinity for a novel cancer target, the intrinsically disordered nuclear protein 1 (NUPR1), which is overexpressed in various cancers and plays a crucial role in tumor growth and stress adaptation.[6][11][12] The resulting molecule, this compound, demonstrated a high binding affinity for NUPR1 and exhibited potent, dose-dependent tumor regression in preclinical models without the pronounced neurological side effects of its parent compound, TFP.[6][7][13]
Quantitative Bioactivity Profile
The key to this compound's improved therapeutic index lies in its differentiated binding profile compared to TFP. While TFP is a potent D2 receptor antagonist, this compound was optimized for NUPR1 inhibition.
| Compound | Target | Affinity / Efficacy Metric | Value | Reference |
| This compound | NUPR1 | K_d | 2.1 µM | [12][13][14][15][16] |
| Trifluoperazine (TFP) | Dopamine D2 Receptor | IC_50 | 1.2 nM | [1] |
| Trifluoperazine (TFP) | Calmodulin (CaM) | Antagonist | - | [4][5] |
The cytotoxic activity of this compound has been extensively documented across a wide range of cancer cell lines, demonstrating its broad-spectrum anticancer potential.
| Cell Line | Cancer Type | IC_50 Value (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.42 | [6][12][13][14][15] |
| ANOR | Pancreatic Cancer | 0.84 | [11][12][14][15] |
| MiaPaCa-2 | Pancreatic Cancer | 1.5 - 3.0 (approx.) | [11][14] |
| SaOS-2 | Osteosarcoma | 7.75 | [6][12][13][14][15] |
| HN14 | Pancreatic Cancer | 4.93 | [11][12][14][15] |
Mechanism of Action: A Shift in Target
While TFP exerts its primary effects through the central nervous system, this compound's mechanism is centered on the inhibition of NUPR1, a key protein in cancer cell survival and stress response.
Trifluoperazine (TFP) Signaling Pathway
TFP's antipsychotic action is a direct result of blocking dopamine signaling in the brain's mesolimbic pathway. This prevents the downstream signaling cascade typically initiated by dopamine binding.
Caption: TFP's antagonism of the D2 receptor pathway.
This compound Signaling Pathway
This compound induces cancer cell death through a multi-faceted attack orchestrated by its inhibition of NUPR1. This leads to the disruption of cellular homeostasis and the activation of multiple programmed cell death pathways.
-
Nuclear Translocation Inhibition : this compound competes with importins for binding to the Nuclear Localization Signal (NLS) region of NUPR1, thereby preventing its translocation into the nucleus where it would normally regulate gene expression related to cell survival.[10][11][17]
-
Mitochondrial Dysfunction : Inhibition of NUPR1 leads to a failure in mitochondrial metabolism, characterized by decreased ATP production and a surge in reactive oxygen species (ROS).[6][7][14]
-
Programmed Cell Death : The culmination of these insults triggers cell death through apoptosis (caspase-3/7 activation), necroptosis (LDH release), and ferroptosis (iron-dependent lipid peroxidation).[6][11][14][16][18]
Caption: this compound inhibits NUPR1, leading to cell death.
Experimental Protocols
The characterization of this compound and the elucidation of its mechanism of action rely on a suite of biophysical and cell-based assays.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is the gold-standard method for quantifying the thermodynamic parameters of binding interactions. It was used to determine the dissociation constant (K_d) of this compound for NUPR1.[6][19]
Methodology:
-
Preparation : Recombinant NUPR1 protein is dialyzed against a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0). The this compound compound is dissolved in the same buffer, often with a small percentage of DMSO to aid solubility.
-
ITC Instrument Setup : An ITC instrument (e.g., MicroCal Auto-iTC200) is used. The sample cell is filled with the NUPR1 solution (e.g., 20 µM), and the titration syringe is filled with the this compound solution (e.g., 200 µM).
-
Titration : A series of small, precise injections of the this compound solution are made into the NUPR1-containing cell at a constant temperature (e.g., 25°C).
-
Data Acquisition : The heat change associated with each injection is measured. The initial injections produce large heat changes as the binding sites on NUPR1 become saturated. Subsequent injections produce smaller heat changes, eventually equaling the heat of dilution.
-
Data Analysis : The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site model) to determine the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n).[6]
Caption: Workflow for Isothermal Titration Calorimetry.
Protocol 2: Cell Viability (IC_50) Determination using MTT Assay
To quantify the cytotoxic effects of this compound on cancer cells, a standard cell viability assay such as the MTT assay is employed.
Methodology:
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (e.g., DMSO) only.
-
MTT Addition : After incubation, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading : The absorbance of each well is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC_50 Calculation : The absorbance values are normalized to the vehicle control. The half-maximal inhibitory concentration (IC_50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay
This assay is crucial for determining the affinity of a compound for the D2 receptor, providing a direct comparison between TFP and this compound to assess the reduction in neurological target engagement.
Methodology:
-
Membrane Preparation : Cell membranes are prepared from cells engineered to express the human D2 receptor (e.g., HEK293-rD_2 cells) or from tissue rich in these receptors (e.g., porcine striatum).[20][21]
-
Assay Setup : In a reaction tube or plate, the prepared membranes are incubated with a radiolabeled ligand that specifically binds to D2 receptors (e.g., [³H]spiperone) at a concentration near its K_d.[20][22]
-
Competitive Binding : A range of concentrations of the test compound (TFP or this compound) is added to the reaction mixture to compete with the radioligand for binding to the D2 receptors.
-
Incubation : The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[20]
-
Separation : The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.
-
Quantification : The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC_50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[22]
Conclusion
This compound represents a successful application of rational drug design, transforming a well-known antipsychotic into a promising anticancer agent. By shifting the primary target from the dopamine D2 receptor to the cancer-associated protein NUPR1, this compound achieves potent cytotoxicity across a range of malignancies while being engineered for a reduced risk of the neurological side effects that limit the utility of its parent compound, TFP.[6][7] Its unique mechanism, involving the inhibition of NUPR1 nuclear translocation and the subsequent induction of multiple cell death pathways, offers a novel therapeutic strategy. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other NUPR1-targeting compounds as a new frontier in cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposing Orientations of the Anti-Psychotic Drug Trifluoperazine Selected by Alternate Conformations of M144 in Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | 801991-87-7 | MOLNOVA [molnova.com]
- 16. caymanchem.com [caymanchem.com]
- 17. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Potent NUPR1 Inhibitor Exerting Anticancer Activity Via Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Protein 1 (NUPR1), an intrinsically disordered protein (IDP), is a key regulator in various cellular stress responses and is frequently overexpressed in a multitude of malignancies, including pancreatic, breast, and lung cancers.[1][2] Its role in promoting cancer cell survival, proliferation, and resistance to therapy has established it as a compelling target for anticancer drug development.[2][3] This technical guide provides an in-depth overview of a potent NUPR1 inhibitor, ZZW-115, which has demonstrated significant anticancer activity by inducing a form of programmed cell death known as necroptosis.[3][4]
This compound was developed through a ligand-based design approach, starting from the scaffold of trifluoperazine (TFP), a known NUPR1 binder with antipsychotic effects.[3][4] The optimization of TFP led to the creation of this compound, a compound with enhanced binding affinity for NUPR1 and potent anticancer efficacy without the neurological side effects associated with its predecessor.[3][4][5] This document will detail the quantitative data supporting its efficacy, the experimental protocols used to validate its mechanism of action, and visual representations of the key signaling pathways and experimental workflows.
Quantitative Data Summary
The anticancer activity of this compound has been quantified across various cancer cell lines, demonstrating its broad-spectrum efficacy. The primary mechanism of action involves the induction of both necroptosis and apoptosis, leading to a reduction in ATP production and an overproduction of reactive oxygen species (ROS).[4][6]
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | [4] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | [4] |
| SaOS-2 | Osteosarcoma | 7.75 | [4] |
| U87 | Glioblastoma | Data not specified | [4] |
| A375 | Melanoma | Data not specified | [4] |
| B16 | Melanoma | Data not specified | [4] |
| U2OS | Osteosarcoma | Data not specified | [4] |
| HT29 | Colon Cancer | Data not specified | [4] |
| SK-CO-1 | Colon Cancer | Data not specified | [4] |
| LS174T | Colon Cancer | Data not specified | [4] |
| H1299 | Lung Cancer | Data not specified | [4] |
| H358 | Lung Cancer | Data not specified | [4] |
| PC-3 | Prostate Cancer | Data not specified | [4] |
| THP-1 | Acute Monocytic Leukemia | Data not specified | [4] |
| Daudi | Lymphoma | Data not specified | [4] |
| Jurkat | Acute T Cell Leukemia | Data not specified | [4] |
| MDA-MB-231 | Breast Cancer | Data not specified | [4] |
Table 2: Biophysical and Mechanistic Data for this compound
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to NUPR1 | 2.1 µM | Isothermal Titration Calorimetry (ITC) | [6] |
| LDH Release (Necroptosis Marker) in MiaPaCa-2 cells (5 µM this compound) | ~2.5-fold increase vs. control | LDH Assay | [4] |
| Caspase 3/7 Activity (Apoptosis Marker) in MiaPaCa-2 cells (5 µM this compound) | ~4-fold increase vs. control | Caspase-Glo 3/7 Assay | [4] |
| Effect of Necroptosis Inhibitor (Nec-1) on LDH Release (5 µM this compound) | Reduction to 52% | LDH Assay | [4] |
| Effect of Pan-caspase Inhibitor (Z-VAD-FMK) on LDH Release (5 µM this compound) | Reduction to 70% | LDH Assay | [4] |
| Effect of Combined Nec-1 and Z-VAD-FMK on LDH Release (5 µM this compound) | Reduction to 46% | LDH Assay | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer activity and mechanism of action.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.[7]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.[7]
-
Viability Assessment: Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or crystal violet staining.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Lactate Dehydrogenase (LDH) Release Assay (Necroptosis)
-
Principle: This assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant, serving as a marker for plasma membrane rupture, a hallmark of necroptosis.[8]
-
Procedure:
-
Cells are treated with this compound, vehicle control, and positive controls in a multi-well plate.[8]
-
For inhibitor studies, cells are pre-treated with Necrostatin-1 (Nec-1), a RIPK1 inhibitor, for 30-60 minutes before adding this compound.[4][8]
-
After the desired incubation period (e.g., 6-24 hours), the cell culture supernatant is carefully collected.[8]
-
The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.[8]
-
The percentage of LDH release is calculated relative to a maximum LDH release control (cells lysed with a lysis buffer).[8]
-
Caspase 3/7 Activity Assay (Apoptosis)
-
Principle: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with this compound.
-
For inhibitor studies, cells are pre-treated with the pan-caspase inhibitor Z-VAD-FMK.[4]
-
After treatment, a luminogenic caspase-3/7 substrate is added to the wells.
-
The luminescence, which is proportional to the amount of active caspase-3/7, is measured using a luminometer.
-
Western Blot for Phosphorylated MLKL (pMLKL)
-
Principle: This technique detects the phosphorylated form of Mixed Lineage Kinase Domain-like protein (MLKL), a specific marker for the activation of the necroptosis pathway.[9]
-
Procedure:
-
Cells are treated with this compound for various time points.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[8]
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MLKL (e.g., at Ser358).[8][9]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[8]
-
The protein bands are visualized using a chemiluminescent substrate.[8]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NUPR1 inhibition by this compound induces necroptosis and apoptosis.
Caption: Workflow for evaluating this compound's anticancer activity.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of various cancers, particularly those overexpressing NUPR1.[3][4] Its ability to induce cancer cell death through the necroptotic pathway offers a potential strategy to overcome resistance to conventional apoptosis-inducing chemotherapies.[10] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of NUPR1 inhibitors like this compound. Further studies are warranted to fully elucidate the intricate molecular mechanisms and to evaluate its efficacy and safety in more complex preclinical and clinical settings.
References
- 1. What are NUPR1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging role of nuclear protein 1 (NUPR1) in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 4. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bioradiations.com [bioradiations.com]
- 10. The role of necroptosis in cancer biology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
ZZW-115: A Dual Inducer of Necroptosis and Apoptosis in Tumor Cells - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZZW-115 has emerged as a promising small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein implicated in cancer progression and therapeutic resistance.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its ability to induce two distinct forms of programmed cell death: necroptosis and apoptosis, in various tumor cells. The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and drug development efforts in oncology.
Core Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting NUPR1.[1][3] NUPR1 is a multifunctional protein involved in cell-cycle regulation, apoptosis, and DNA repair, and its overexpression is common in many cancers.[1] this compound binds to NUPR1 with a dissociation constant (Kd) of approximately 2.1 μM.[1][3][4] This interaction prevents the nuclear translocation of NUPR1 by competing with importins for binding to the nuclear localization signal (NLS) region of the protein.[5][6][7] The inhibition of NUPR1's nuclear functions disrupts critical pathways for cancer cell survival under stress.[8]
The downstream effects of NUPR1 inhibition by this compound converge on mitochondrial dysfunction, leading to a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[1][3][9] This metabolic failure is a key trigger for the induction of both necroptotic and apoptotic cell death pathways.[9][10]
Quantitative Analysis of this compound's Efficacy
The cytotoxic and cell death-inducing capabilities of this compound have been quantified across a range of cancer cell lines. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Exposure Time |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | 72 hours[3] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | 72 hours[3] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | 24-72 hours[3] |
| SaOS-2 | Osteosarcoma | 7.75 | 24-72 hours[3] |
| MiaPaCa-2 | Pancreatic Cancer | Not specified, but sensitive | 24 hours[2] |
| LIPC | Pancreatic Cancer | Not specified, but sensitive | Not specified[3] |
| Foie8b | Pancreatic Cancer | Not specified, but sensitive | Not specified[3] |
| 02-063 | Pancreatic Cancer | Not specified, but sensitive | Not specified[3] |
| U87 | Glioblastoma | 0.25 - 7.75 | Not specified[4][6] |
| A375 | Melanoma | 0.25 - 7.75 | Not specified[4][6] |
| B16 | Melanoma | 0.25 - 7.75 | Not specified[4][6] |
| U2OS | Osteosarcoma | 0.25 - 7.75 | Not specified[4][6] |
| HT29 | Colon Cancer | 0.25 - 7.75 | Not specified[4][6] |
| H1299 | Lung Cancer | 0.25 - 7.75 | Not specified[4][6] |
| PC-3 | Prostate Cancer | 0.25 - 7.75 | Not specified[4][6] |
| THP-1 | Acute Monocytic Leukemia | 0.25 - 7.75 | Not specified[4][6] |
| Daudi | Lymphoma | 0.25 - 7.75 | Not specified[4][6] |
| Jurkat | Acute T Cell Leukemia | 0.25 - 7.75 | Not specified[4][6] |
| MDA-MB-231 | Breast Cancer | 0.25 - 7.75 | Not specified[4][6] |
Table 2: Induction of Necroptosis and Apoptosis Markers by this compound
| Cell Line | Treatment | Necroptosis Marker (LDH Release) | Apoptosis Marker (Caspase 3/7 Activity) |
| Pancreatic Cancer Cell Panel | 3 or 5 μM this compound for 24 hours | Concentration-dependent increase | Concentration-dependent increase[9] |
| MiaPaCa-2 | 5 μM this compound for 24 hours | Significantly higher than control | Significantly higher than control[9] |
| MiaPaCa-2 (Control) | This compound | 325.40 ± 28.00 (relative to control) | 489.65 ± 37.00 (relative to control)[8] |
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Type | Dosage | Treatment Duration | Outcome |
| MiaPaCa-2 Xenograft Mice | Pancreatic Cancer | 0.5, 1.0, 2.5, or 5 mg/kg daily | 30 days | Dose-dependent tumor growth inhibition; at 5 mg/kg, tumors stopped growing and size decreased progressively.[3][9] |
| Orthotopic Panc02 in C57BL/6 Mice | Pancreatic Cancer | 5 mg/kg | 30 days | Tumor size became almost unmeasurable in some cases.[3] |
Signaling Pathways of this compound-Induced Cell Death
This compound's inhibition of NUPR1 initiates a cascade of events culminating in both apoptosis and necroptosis. The following diagrams illustrate these pathways.
Caption: this compound inhibits NUPR1, leading to mitochondrial dysfunction and cell death.
Caption: Experimental markers for this compound-induced apoptosis and necroptosis.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the effects of this compound.
Cell Viability and Cytotoxicity Assays
-
Method: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0.1-100 μM) for 24, 48, or 72 hours.[3] Cell viability is assessed using methods such as crystal violet staining. The half-maximal inhibitory concentration (IC50) is calculated from dose-response curves.[8]
Lactate Dehydrogenase (LDH) Release Assay (for Necroptosis)
-
Method: Pancreatic cancer cells are treated with this compound (e.g., 3 or 5 μM) for 24 hours.[2][9] The release of LDH into the culture medium, an indicator of plasma membrane rupture and necroptosis, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
Caspase 3/7 Activity Assay (for Apoptosis)
-
Method: Cells are treated with this compound as described above.[9] Caspase 3/7 activity, a hallmark of apoptosis, is quantified using a luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 Assay).
Flow Cytometry for Apoptosis and Necrosis Analysis
-
Method: Cells are treated with this compound (e.g., 5 μM) for 24 hours.[9] Cells are then harvested, washed, and stained with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a marker for late apoptotic and necrotic cells with compromised membranes). The stained cells are analyzed by flow cytometry to quantify the populations of viable, apoptotic, and necrotic cells.[9]
Western Blotting
-
Method: To analyze protein expression levels (e.g., cleaved caspase-3), cells are treated with this compound, lysed, and protein concentrations are determined.[5] Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies followed by secondary antibodies. Protein bands are visualized using chemiluminescence.
In Vivo Xenograft Studies
-
Method: Human cancer cells (e.g., MiaPaCa-2) are subcutaneously injected into immunocompromised mice.[9] When tumors reach a specified volume (e.g., 200 mm³), mice are treated daily with this compound (e.g., 0.5-5 mg/kg) or vehicle control via injection.[3][9] Tumor volume and mouse body weight are monitored throughout the study. At the end of the experiment, tumors are excised for further analysis.
Conclusion
This compound represents a novel and potent anticancer agent that targets NUPR1, a key protein in cancer cell stress response. Its unique ability to induce both apoptosis and necroptosis provides a dual mechanism for killing tumor cells, which may be advantageous in overcoming resistance to conventional therapies that solely rely on apoptosis.[6] The preclinical data strongly support the continued investigation of this compound as a therapeutic candidate for a variety of cancers, particularly pancreatic cancer. Further research is warranted to fully elucidate the intricate molecular details of this compound-induced cell death and to translate these promising findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 8. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating the Binding Affinity and Mechanism of ZZW-115 to NUPR1: A Technical Guide
This technical guide provides an in-depth analysis of the binding affinity and interaction between the small molecule inhibitor ZZW-115 and the nuclear protein 1 (NUPR1), a key target in cancer therapy. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the molecular pathways affected by this interaction.
Quantitative Analysis of Binding Affinity
The interaction between this compound and NUPR1 has been quantitatively characterized using various biophysical techniques. The data reveal a direct and potent binding, positioning this compound as a strong candidate for NUPR1 inhibition. Furthermore, the binding of this compound to NUPR1 has been shown to effectively compete with the binding of other essential proteins, such as importin-α3.
| Interaction | Technique | Binding Constant (Kd) | Inhibitory Concentration (IC50) |
| This compound and NUPR1 | Isothermal Titration Calorimetry (ITC) | ~2.0 - 2.1 µM[1][2] | - |
| NUPR1 and Importin-α3 | Isothermal Titration Calorimetry (ITC) | 1.4 µM[3] | - |
| This compound on various cancer cell lines | Cell Viability Assays | - | 0.42 µM to 7.75 µM[1][2][4] |
Mechanism of Action: Inhibition of NUPR1 Nuclear Translocation
This compound exerts its function by directly binding to NUPR1 and inhibiting its translocation from the cytoplasm to the nucleus. NUPR1 contains a nuclear localization sequence (NLS) spanning residues 63-78, which is recognized by importin proteins for nuclear transport[3][4][5]. Nuclear Magnetic Resonance (NMR) studies have shown that this compound interacts with NUPR1 at two "hot-spot" regions, one of which is around the threonine 68 (Thr68) residue located within the NLS region[3][4][6][7]. This direct binding of this compound to the NLS of NUPR1 competitively inhibits the binding of importins, thereby preventing NUPR1's nuclear translocation and subsequent nuclear functions[3][4][5][8].
Experimental Protocols
ITC is a gold-standard technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Protocol for NUPR1 and this compound Interaction:
-
Sample Preparation: Recombinant NUPR1 protein and this compound compound are prepared in the same buffer to minimize heat of dilution effects.
-
Instrumentation: The experiment is performed using an isothermal titration calorimeter at a constant temperature, typically 25°C[1].
-
Titration: A solution of this compound is incrementally injected into the calorimetric cell containing the NUPR1 solution.
-
Data Acquisition: The heat change associated with each injection is measured. The raw data appears as a series of peaks corresponding to each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. A non-linear least squares regression analysis is applied using a model that assumes a single binding site on NUPR1 to derive the thermodynamic parameters[1].
Protocol for Ternary Interaction (NUPR1, Importin-α3, and this compound):
To investigate the competitive binding mechanism, ITC experiments are performed in the presence of this compound.
-
Setup: The titration of importin-α3 into a solution of NUPR1 is repeated, but with a constant concentration of this compound (e.g., 100 µM) present in the calorimetric cell throughout the experiment[3].
-
Analysis: The resulting data is analyzed to determine the apparent binding affinity of importin-α3 for NUPR1 in the presence of the inhibitor. This allows for the quantification of the reduction in affinity caused by this compound[3].
PLA is an in situ technique used to visualize protein-protein interactions within cells.
-
Cell Culture and Treatment: Cancer cells (e.g., MiaPaCa-2) are cultured on coverslips. For investigating the effect of this compound, cells are treated with the compound[3].
-
Primary Antibodies: Cells are incubated with primary antibodies targeting the two proteins of interest (e.g., rabbit anti-NUPR1 and mouse anti-importin-α3)[3].
-
PLA Probes: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added.
-
Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling-circle amplification.
-
Detection: The amplified DNA is detected using fluorescently labeled probes, and the resulting signals (dots) are visualized and quantified using fluorescence microscopy. A reduction in the number of dots per cell after this compound treatment indicates inhibition of the protein-protein interaction[3].
This technique is used to visualize the subcellular localization of NUPR1.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.
-
Antibody Staining: Cells are incubated with a primary antibody against NUPR1, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Imaging: The nucleus is counterstained (e.g., with DAPI), and the cells are imaged using a fluorescence microscope. A shift in NUPR1 staining from predominantly nuclear to cytoplasmic or perinuclear upon this compound treatment confirms the inhibition of nuclear translocation[4][6].
Downstream Signaling Consequences of this compound-Mediated NUPR1 Inhibition
By preventing the nuclear translocation of NUPR1, this compound triggers several downstream effects that contribute to its anticancer activity. A key consequence is the sensitization of cancer cells to genotoxic agents like 5-fluorouracil (5-FU)[3][9]. NUPR1 is involved in the DNA Damage Response (DDR). The inhibition of its nuclear functions by this compound leads to a reduction in the SUMOylation of critical DDR proteins, including MRE11, TP53, and KDM1A[3]. This impairment of the DDR pathway enhances the efficacy of DNA-damaging agents. Furthermore, this compound has been shown to induce multiple forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis, and to block the formation of stress granules, which are protective for cancer cells[1][4][7][10].
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 10. Targeting NUPR1-dependent stress granules formation to induce synthetic lethality in KrasG12D-driven tumors | EMBO Molecular Medicine [link.springer.com]
ZZW-115: A Technical Guide to Early-Stage Research and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the early-stage research on ZZW-115, a novel small molecule inhibitor of Nuclear Protein 1 (NUPR1). It details the compound's mechanism of action, preclinical efficacy in various cancer models, and the experimental methodologies used to generate these findings. The information is intended to serve as a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug development.
Core Compound Activity
This compound is a derivative of trifluoperazine (TFP) developed through ligand-based drug design to enhance its binding affinity and anticancer properties while minimizing neurological side effects associated with the parent compound.[1][2] It has demonstrated potent antitumor activity in a range of preclinical cancer models.[1][3]
In Vitro Efficacy
This compound has shown significant cytotoxic effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in pancreatic and liver cancer cells.
| Cell Line | Cancer Type | IC50 (μM) | Reference(s) |
| Pancreatic Ductal Adenocarcinoma (PDAC) Primary Cells | |||
| ANOR | Pancreatic Cancer | 0.84 | [1][4][5] |
| HN14 | Pancreatic Cancer | 4.93 | [1][4][5] |
| Other Cancer Cell Lines | |||
| HepG2 (Hep2G) | Hepatocellular Carcinoma | 0.42 | [3] |
| SaOS-2 | Osteosarcoma | 7.75 | [3] |
In Vivo Efficacy
Preclinical studies using xenograft mouse models have demonstrated the potent in vivo antitumor activity of this compound. Daily administration of the compound led to significant tumor regression without observable neurological side effects.[1][2]
| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference(s) |
| NMRI-Foxn1nu/Foxn1nu mice (xenografted with MiaPaCa-2 cells) | Pancreatic Cancer | 0.5 - 5 mg/kg (injection) | 30 days | Dose-dependent tumor growth inhibition. | [4] |
| Immunocompetent C57BL/6 mice (orthotopically implanted with Panc02 cells) | Pancreatic Cancer | 5 mg/kg | 30 days | Tumors stopped growing and size decreased progressively, almost disappearing at the end of treatment. | [4] |
| Xenografted mice (with HepG2 and Hep3B cells) | Hepatocellular Carcinoma | Not specified | Not specified | Validated extraordinary antitumor effect. | [6] |
Mechanism of Action
This compound exerts its anticancer effects primarily by targeting NUPR1, an intrinsically disordered protein involved in cancer progression and stress response.[1][7]
Direct Inhibition of NUPR1
This compound binds directly to NUPR1 with a dissociation constant (Kd) of approximately 2.1 μM.[4][8] This interaction competitively inhibits the binding of NUPR1 to importins, thereby blocking its translocation from the cytoplasm to the nucleus.[2][5] In untreated cells, approximately 78% of NUPR1 is localized in the nucleus, which is reduced to 16% after this compound treatment.[2]
Induction of Programmed Cell Death
This compound induces cancer cell death through a dual mechanism involving both necroptosis and apoptosis.[1][5] This is evidenced by increased lactate dehydrogenase (LDH) release (a marker of necroptosis) and elevated caspase-3/7 activity (a marker of apoptosis) in treated cells.[1][5] The cell death can be partially rescued by the necroptosis inhibitor Necrostatin-1 (Nec-1) and the pan-caspase inhibitor Z-VAD-FMK.[1]
Mitochondrial Dysfunction and Metabolic Failure
Treatment with this compound leads to a significant decrease in mitochondrial ATP production and a concurrent overproduction of reactive oxygen species (ROS).[1][3] This metabolic failure is a key contributor to the observed cell death and cannot be fully rescued by inhibitors of apoptosis or necroptosis, suggesting it is a primary effect of the compound.[6][9]
Sensitization to Genotoxic Agents
By inhibiting NUPR1's nuclear functions, this compound hampers the DNA damage response (DDR) in cancer cells.[2] NUPR1 interacts with numerous proteins involved in DNA repair, and its inhibition by this compound reduces the SUMOylation of key DDR proteins.[2] This sensitizes cancer cells to the effects of genotoxic agents like 5-fluorouracil (5-FU), leading to increased DNA damage, apoptosis, and reduced proliferation in combination treatments.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 values.
-
Protocol:
-
Cancer cells are seeded in 96-well plates.
-
After 24 hours of incubation, the cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 μM).[3]
-
The cells are then incubated for an additional 24 or 72 hours.[3]
-
Cell viability is assessed using the CellTiter-Blue Viability Reagent. The reagent is added to each well, and the plates are incubated for 3 hours.[3]
-
Fluorescence is measured to quantify the number of viable cells.
-
Cell viability is normalized to untreated control cells.[3]
-
Necroptosis and Apoptosis Assays
-
Objective: To differentiate and quantify the modes of cell death induced by this compound.
-
Protocols:
-
LDH Release Assay (Necroptosis):
-
Caspase 3/7 Activity Assay (Apoptosis):
-
Flow Cytometry with Annexin V/PI Staining:
-
Cells are treated with this compound (e.g., 5 μM) for 24 hours.[1]
-
Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., NMRI-Foxn1nu/Foxn1nu) are subcutaneously or orthotopically implanted with human cancer cells (e.g., MiaPaCa-2).[4]
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives daily injections of this compound at specified doses (e.g., 0.5-5 mg/kg) for a defined period (e.g., 30 days).[4]
-
The control group receives vehicle injections.
-
Tumor size is measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further histological or molecular analysis.[1]
-
Visualized Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes related to this compound research.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cell death analysis.
Caption: this compound sensitizes cancer cells to genotoxic agents.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Chemical Synthesis and Characterization of ZZW-115: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZZW-115 is a potent and selective inhibitor of the Nuclear Protein 1 (NUPR1), a stress-inducible protein implicated in the progression of various cancers, most notably pancreatic ductal adenocarcinoma (PDAC).[1][2] Developed through a ligand-based drug design approach building upon the scaffold of the antipsychotic drug trifluoperazine (TFP), this compound has demonstrated significant antitumor activity in preclinical models.[1][2] It induces cancer cell death through multiple mechanisms, including necroptosis, apoptosis, and ferroptosis, making it a promising candidate for further oncological drug development.[3][4][5] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound, presenting available data in a structured format and detailing experimental protocols where accessible.
Chemical Identity and Physicochemical Properties
This compound is chemically identified as N,N-dimethyl-4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanamine.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₁F₃N₄S | [3] |
| Molecular Weight | 464.59 g/mol | [3] |
| CAS Number | 801991-87-7 | [3] |
| Appearance | Solid | [5] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in Ethanol | [5] |
| λmax | 258 nm | [5] |
| Dissociation Constant (Kd) | 2.1 μM | [3] |
Chemical Synthesis
The synthesis of this compound is based on a multi-step process starting from 2-(trifluoromethyl)-10H-phenothiazine. The general strategy involves the alkylation of the phenothiazine nitrogen, followed by the introduction of the substituted piperazine moiety. While a detailed, step-by-step protocol from a primary synthesis publication is not publicly available, the key steps outlined in the foundational research are presented below.[1]
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocols
Based on the available literature, a general procedure for the synthesis of trifluoperazine analogs, including this compound, can be inferred.[1]
Step 1: Synthesis of 10-(3-bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine
-
2-(Trifluoromethyl)-10H-phenothiazine is reacted with an excess of 1,3-dibromopropane. This is a standard N-alkylation of the phenothiazine core. The reaction likely proceeds in the presence of a base to deprotonate the secondary amine of the phenothiazine, facilitating nucleophilic attack on the dibromoalkane.
Step 2: Synthesis of this compound (Free Base)
-
The resulting 10-(3-bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine is then coupled with N,N-dimethyl-1-piperazineethanamine. This is a nucleophilic substitution reaction where the secondary amine of the piperazine derivative displaces the bromine atom. This step would also likely be carried out in the presence of a base to neutralize the HBr formed. The reported yield for this step to obtain this compound is 64%.[1]
Step 3: Formation of this compound Hydrochloride
-
For improved solubility and stability, the free base of this compound can be converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent (e.g., CH₂Cl₂) and bubbling anhydrous HCl gas through the solution. The hydrochloride salt then precipitates and can be purified, often by recrystallization, with a reported yield of 99%.[1]
Characterization Data
While the complete raw data (e.g., full NMR and mass spectra) are not available in the public domain, commercial suppliers of this compound confirm its quality by NMR and HPLC.[4] The primary literature also indicates that NMR spectroscopy was used to confirm the binding of this compound to NUPR1, implying that the compound's structure was well-characterized.[1]
Biological Activity and Mechanism of Action
This compound exerts its anticancer effects by directly binding to and inhibiting NUPR1.[1] This inhibition disrupts the nuclear translocation of NUPR1 and its interaction with other proteins, leading to cancer cell death.[6]
Signaling Pathway of this compound-Induced Cell Death
Caption: Simplified signaling pathway of this compound.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines and significant tumor regression in animal models.
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
| ANOR | Pancreatic Cancer | 0.84 | [3] |
| HN14 | Pancreatic Cancer | 4.93 | [3] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | [3] |
| SaOS-2 | Osteosarcoma | 7.75 | [3] |
In Vivo Antitumor Activity of this compound
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Nude mice xenografted with MiaPaCa-2 cells | Pancreatic Cancer | 0.5-5 mg/kg (daily injection for 30 days) | Inhibition of tumor growth | [3] |
| Immunocompetent C57BL/6 mice with Panc02 cells | Pancreatic Cancer | 5 mg/kg (daily for 30 days) | Tumor size became almost unmeasurable | [3] |
Conclusion
This compound is a promising NUPR1 inhibitor with a well-defined, albeit not fully detailed in public literature, synthetic pathway. Its potent in vitro and in vivo anticancer activities, coupled with its multifaceted mechanism of action, underscore its potential as a lead compound for the development of novel cancer therapeutics. Further disclosure of detailed synthetic and characterization protocols would be beneficial for the broader research community to facilitate further investigation and development of this and related compounds.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
ZZW-115: A Preclinical Technical Overview of its Anti-Cancer Efficacy
A Deep Dive into the Preclinical Data of the NUPR1 Inhibitor ZZW-115
This technical guide provides a comprehensive analysis of the preclinical data surrounding the anti-cancer effects of this compound, a potent inhibitor of the Nuclear Protein 1 (NUPR1). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a thorough understanding of this compound's mechanism of action and therapeutic potential.
Executive Summary
This compound is a small molecule inhibitor of NUPR1, a stress-induced protein frequently overexpressed in various cancer types. Preclinical studies have demonstrated that this compound exhibits significant anti-cancer activity through a multi-faceted mechanism that includes the induction of both apoptosis and necroptosis, disruption of mitochondrial function, and sensitization of cancer cells to genotoxic agents. This document summarizes the key preclinical findings, details the experimental methodologies employed, and visualizes the critical signaling pathways and workflows.
In Vitro Efficacy of this compound
This compound has demonstrated potent cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various cancer cell types.
| Cell Line | Cancer Type | IC50 (μM) | Citation |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | [1][2] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | [1] |
| SaOS-2 | Osteosarcoma | 7.75 | [1] |
In Vivo Anti-Tumor Activity
The anti-cancer efficacy of this compound has been validated in vivo using xenograft mouse models of pancreatic cancer.
| Animal Model | Treatment Protocol | Outcome | Citation |
| Xenografted Mice (Pancreatic Cancer) | 0.5-5 mg/kg daily injection for 30 days | Inhibition of tumor growth | [1] |
| Immunocompetent C57BL/6 mice with orthotopically implanted Panc02 cells | 5 mg/kg daily for 30 days | Near disappearance of tumors | [1] |
| Xenografted Mice (5 independent PDAC models) | Dose-dependent treatment for 30 days | Dose-dependent tumor regression, leading to near-total disappearance | [3] |
| MiaPaCa-2 cell-xenografted mice | Combination of 5-FU and this compound | Tumor disappearance (from 368.24 ± 45.00 mm³ to 28.48 ± 8.59 mm³) | [3] |
Mechanism of Action
This compound exerts its anti-cancer effects through a novel and multi-pronged mechanism of action targeting the NUPR1 protein.
Inhibition of NUPR1 Nuclear Translocation
This compound binds to the nuclear localization signal (NLS) region of NUPR1, specifically around the amino acid Thr68.[2][3] This binding competitively inhibits the interaction of NUPR1 with importins, thereby preventing its translocation from the cytoplasm to the nucleus.[2][3] This cytoplasmic retention of NUPR1 is a key initiating event in the anti-tumor activity of this compound.
Figure 1: this compound inhibits NUPR1 nuclear translocation.
Induction of Apoptosis and Necroptosis
This compound triggers cancer cell death through two distinct programmed cell death pathways: apoptosis and necroptosis.[2][4] This dual mechanism is advantageous as it can overcome resistance to apoptosis, a common feature of many cancers.[2] The induction of necroptosis is a particularly noteworthy aspect of this compound's activity.[4]
Figure 2: this compound induces both apoptosis and necroptosis.
Mitochondrial Dysfunction and Metabolic Reprogramming
A key consequence of this compound treatment is the induction of mitochondrial failure.[4][5] This leads to a significant decrease in ATP production and an overproduction of reactive oxygen species (ROS).[4] This metabolic disruption contributes significantly to the observed cell death.
Sensitization to Genotoxic Agents
By inhibiting the nuclear translocation of NUPR1, this compound impairs the DNA damage response (DDR).[3][6] NUPR1 is involved in the SUMOylation of key proteins in the DDR pathway.[3][6] Consequently, this compound treatment reduces the SUMOylation of these proteins, sensitizing cancer cells to the effects of genotoxic agents like 5-fluorouracil (5-FU) and radiation.[3]
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Lines: A panel of cancer cell lines, including ANOR, HN14, HepG2, and SaOS-2, were used.[1][2]
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 100 μM for 24 to 72 hours.[1]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound in each cell line.
Apoptosis and Necroptosis Assays
-
Apoptosis Measurement: Caspase 3/7 activity was measured to quantify apoptosis.[2][4]
-
Necroptosis Measurement: The release of lactate dehydrogenase (LDH) was measured as an indicator of necroptosis.[2][4]
-
Inhibitor Studies: Rescue experiments were performed using the pan-caspase inhibitor Z-VAD-FMK and the necroptosis inhibitor Necrostatin-1 (Nec-1) to confirm the respective cell death pathways.[2][4]
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice were xenografted with human pancreatic cancer cells (e.g., MiaPaCa-2).[7] Immunocompetent C57BL/6 mice were orthotopically implanted with Panc02 cells.[1]
-
Treatment Regimen: Once tumors reached a specified volume (e.g., 200 mm³), mice were treated with daily intraperitoneal injections of this compound (0.5-5 mg/kg) for 30 days.[1][7]
-
Tumor Measurement: Tumor volume was measured regularly to assess the anti-tumor efficacy of this compound.
Figure 3: General workflow for in vivo xenograft studies.
NUPR1 Nuclear Translocation Assay
-
Immunofluorescence Staining: The intracellular localization of NUPR1 was visualized using immunofluorescence staining in cells treated with or without this compound (e.g., 5 μM for 6 hours).[3]
-
Quantification: The percentage of cells with nuclear NUPR1 was quantified to determine the effect of this compound on its translocation.[3]
Conclusion
The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its unique mechanism of action, involving the inhibition of NUPR1 nuclear translocation and the dual induction of apoptosis and necroptosis, offers a promising strategy for treating various cancers, including those resistant to conventional therapies. The in vivo data demonstrating significant tumor regression with no apparent neurological side effects further underscore its therapeutic potential. Further investigation into the clinical efficacy of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma | MDPI [mdpi.com]
- 3. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
Methodological & Application
ZZW-115 Treatment Protocol for In Vitro Cell Culture Studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZZW-115 is a potent and selective inhibitor of Nuclear Protein 1 (NUPR1), a stress-response protein implicated in cancer progression and therapeutic resistance.[1][2][3] By binding to NUPR1, this compound prevents its nuclear translocation, thereby disrupting downstream signaling pathways crucial for cancer cell survival and proliferation.[3][4][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture studies to investigate its anticancer effects. This compound has been shown to induce multiple forms of cell death, including apoptosis, necroptosis, and ferroptosis, making it a versatile tool for cancer research.[1][2][6][7]
Mechanism of Action
This compound exerts its anticancer activity primarily through the inhibition of NUPR1. NUPR1 is a multifunctional protein involved in chromatin remodeling, DNA repair, and the cellular stress response. In many cancers, NUPR1 is overexpressed and contributes to an aggressive phenotype. This compound binds to the nuclear localization signal (NLS) region of NUPR1, competing with importins and thereby inhibiting its transport into the nucleus.[3][4][5] This cytoplasmic retention of NUPR1 disrupts its ability to regulate target genes involved in cell survival and DNA damage response. The inhibition of NUPR1 by this compound leads to a cascade of cellular events, including:
-
Induction of Apoptosis and Necroptosis: this compound treatment has been shown to increase the activity of caspase-3/7 (an apoptosis marker) and lactate dehydrogenase (LDH) release (a necroptosis marker) in a dose-dependent manner.[1][6][7]
-
Induction of Ferroptosis: The compound can induce reactive oxygen species (ROS) accumulation and lipid peroxidation, hallmarks of ferroptosis.[2]
-
Metabolic Failure: this compound can lead to a decrease in ATP production and an overproduction of ROS.[1][7]
-
Sensitization to Genotoxic Agents: By impairing the DNA damage response, this compound can enhance the efficacy of chemotherapeutic agents and radiation.[4][5]
Signaling Pathway of this compound Action
Caption: this compound inhibits NUPR1 nuclear translocation, leading to cancer cell death.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | 72 |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | ~2.90 - 5.66 | 72 |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | 72 |
| Hep2G | Hepatocellular Carcinoma | 0.42 | 24-72 |
| SaOS-2 | Osteosarcoma | 7.75 | 24-72 |
| MCF7 | Breast Cancer | 0.42 | 72 |
| Various Glioblastoma, Lymphoma, and Leukemia cell lines | Various | 0.25 - 7.75 | Not Specified |
Data compiled from multiple sources.[1][2][6]
Table 2: Effective Concentrations of this compound for Induction of Cell Death Mechanisms
| Cell Line(s) | Effect | Concentration (µM) | Treatment Duration (hours) |
| MiaPaCa-2, LIPC, Foie8b, 02-063, HN14 | Induction of Apoptosis and Necrosis | 3 - 5 | 24 |
| MiaPaCa-2 | Inhibition of NUPR1 Nuclear Translocation | 5 | 6 |
| MiaPaCa-2 | Induction of ROS and Ferroptosis | Concentration-dependent | Not Specified |
Data compiled from multiple sources.[2][4][7]
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Appropriate cancer cell line(s) and corresponding complete culture medium
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH cytotoxicity assay kit
-
Caspase-3/7 activity assay kit
-
ROS detection reagent (e.g., CellROX™)
-
DAPI stain
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NUPR1
-
Fluorescently labeled secondary antibody
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis and Necroptosis Assays
These protocols quantify the induction of specific cell death pathways.
A. Caspase-3/7 Activity Assay (Apoptosis)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound (e.g., 3 µM and 5 µM) and a vehicle control for 24 hours as described in Protocol 4.3.
-
Assay Procedure: Follow the manufacturer's instructions for the chosen caspase-3/7 activity assay kit. This typically involves adding a luminogenic or fluorogenic substrate for caspase-3/7 to the wells.
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (if necessary) and express the results as a fold change relative to the vehicle control.
B. LDH Release Assay (Necroptosis)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound (e.g., 3 µM and 5 µM) and a vehicle control for 24 hours.
-
Assay Procedure: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This involves collecting the cell culture supernatant.
-
Measurement: Measure the absorbance of the reaction product at the specified wavelength.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Protocol 3: Immunofluorescence for NUPR1 Nuclear Translocation
This protocol visualizes the subcellular localization of NUPR1.
-
Cell Seeding: Seed cells on glass coverslips in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (e.g., 5 µM) or a vehicle control for 6 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against NUPR1 diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma [mdpi.com]
- 7. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of ZZW-115 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZZW-115 is a potent small-molecule inhibitor of the nuclear protein 1 (NUPR1), a stress-induced protein overexpressed in various cancers.[1][2][3] By binding to NUPR1, this compound prevents its translocation to the nucleus, thereby inducing multiple cell death pathways in cancer cells, including necroptosis, apoptosis, and ferroptosis.[1][3][4][5][6] Preclinical studies in mouse xenograft models have demonstrated significant antitumor activity of this compound, highlighting its potential as a therapeutic agent for cancers such as pancreatic ductal adenocarcinoma (PDAC), hepatocellular carcinoma (HCC), and glioblastoma.[1][2][4]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models, along with a summary of its efficacy and mechanism of action based on published data.
Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting NUPR1.[4] This inhibition disrupts downstream cellular processes crucial for cancer cell survival and proliferation. The key mechanisms include:
-
Induction of Cell Death: this compound triggers cancer cell death through a combination of necroptosis (as measured by lactate dehydrogenase (LDH) release) and apoptosis (indicated by increased caspase 3/7 activity).[1][4][7]
-
Mitochondrial Dysfunction: The compound leads to a decrease in mitochondrial ATP production and an overproduction of reactive oxygen species (ROS).[4][8]
-
Induction of Ferroptosis: this compound promotes ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[3][6]
-
Inhibition of Nuclear Translocation: this compound competes with importins to bind to the nuclear localization signal (NLS) region of NUPR1, thereby inhibiting its transport into the nucleus.[1][5]
-
Sensitization to Genotoxic Agents: By preventing NUPR1's nuclear functions, this compound can sensitize cancer cells to the effects of DNA-damaging agents.[5]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various in vivo studies using mouse xenograft models.
Table 1: Efficacy of this compound Monotherapy in Pancreatic Cancer Xenograft Models
| Animal Model | Cell Line | Treatment | Dosage | Duration | Outcome |
| Nude Mice (NMRI-Foxn1nu/Foxn1nu) | MiaPaCa-2 | Daily Injection | 0.5, 1.0, 2.5, 5 mg/kg | 30 days | Dose-dependent tumor growth inhibition. At 5 mg/kg, tumors stopped growing and progressively decreased in size, almost disappearing by the end of treatment.[7] |
| Immunocompetent C57BL/6 Mice | Panc02 (orthotopic) | Daily Injection | 5 mg/kg | 30 days | Tumor size was almost unmeasurable in some cases.[7] |
Table 2: Efficacy of this compound in Combination Therapy in a Pancreatic Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Duration | Outcome |
| Nude Mice (Cg-Foxn1nu/Crl BALB/c) | MiaPaCa-2 | Daily Injection | This compound: 2.5 mg/kg5-FU: 20 mg/kgCombination: this compound (2.5 mg/kg) + 5-FU (20 mg/kg) | 30 days | The combination of this compound and 5-FU resulted in a significantly greater reduction in tumor volume compared to either treatment alone.[5][9] |
Table 3: Efficacy of this compound in Hepatocellular Carcinoma Xenograft Models
| Animal Model | Cell Line | Treatment | Dosage | Duration | Outcome |
| Nude Mice | HepG2 | Daily Injection | 2.5, 5.0 mg/kg | 3 weeks | Dose-dependent tumor growth arrest.[10] |
| Nude Mice | Hep3B | Daily Injection | Not specified | Not specified | Validated antitumor effect.[2] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Xenograft Studies
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Physiologic serum (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final required dose and injection volume.
-
Working Solution Preparation: On each day of treatment, dilute the this compound stock solution with physiologic serum to the desired final concentration. For example, for a 2.5 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 0.5 mg/mL. The final DMSO concentration in the vehicle should be low (e.g., 0.5%) to avoid toxicity.[9]
-
Administration: Administer the prepared this compound solution to the mice via intraperitoneal (IP) or other appropriate injection route. The administration should be performed daily for the duration of the study (e.g., 30 days).[7]
-
Control Group: The control group should be administered the vehicle solution (e.g., 0.5% DMSO in physiologic serum) following the same schedule and route of administration.[9]
Protocol 3: Tumor Implantation and Measurement
Materials:
-
Cultured cancer cells (e.g., MiaPaCa-2, HepG2)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles for implantation
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in sterile PBS or medium at the desired concentration for injection (e.g., 2-5 x 10^6 cells in 100-200 µL).
-
Subcutaneous Implantation: Inject the cell suspension subcutaneously into the flank of the mice (e.g., NMRI-Foxn1nu/Foxn1nu or BALB/c nude mice).[5][7]
-
Orthotopic Implantation (for relevant models like Panc02): This requires a surgical procedure to implant the cells into the target organ (e.g., pancreas).[7]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers every few days (e.g., every 3 days).[9]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2
Protocol 4: Endpoint Analysis
Procedure:
-
Euthanasia: At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Histological Analysis: Fix a portion of the tumor tissue in formalin and embed in paraffin for histological staining (e.g., H&E) and immunohistochemistry (e.g., for markers of proliferation like Ki67, or apoptosis like cleaved caspase-3).[5]
-
Biomarker Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent molecular analysis, such as qRT-PCR to measure the expression of genes involved in ferroptosis (e.g., GPX4, SLC7A11) or Western blotting.[10]
-
Toxicity Assessment: Monitor the mice throughout the study for signs of toxicity, such as weight loss, behavioral changes, or other adverse effects. No significant neurological side effects have been reported for this compound, even at doses of 10 mg/kg daily for 30 days.[4]
Conclusion
This compound is a promising anticancer agent with a novel mechanism of action targeting NUPR1. The protocols outlined above provide a framework for conducting in vivo studies to evaluate the efficacy and mechanism of this compound in various mouse xenograft models. The provided data demonstrates its potential to induce tumor regression, both as a monotherapy and in combination with other agents, supporting its further development as a cancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of ZZW-115 in Diverse Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of ZZW-115, a potent inhibitor of Nuclear Protein 1 (NUPR1), across various cancer cell lines. This compound has demonstrated significant anti-tumor activity by inducing multiple forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis.[1][2][3][4][5]
Introduction to this compound
This compound is a small molecule inhibitor that targets NUPR1, a stress-induced protein overexpressed in numerous malignancies, including pancreatic ductal adenocarcinoma (PDAC).[2][6] By binding to NUPR1, this compound inhibits its nuclear translocation, a critical step for its pro-survival functions.[7][8][9] This inhibition leads to mitochondrial dysfunction, a decrease in ATP production, and an overproduction of reactive oxygen species (ROS), ultimately culminating in cancer cell death.[4][6][10] The multifaceted mechanism of action makes this compound a promising candidate for cancer therapy.
IC50 Values of this compound in Various Cancer Cell Lines
The efficacy of this compound has been evaluated across a range of cancer cell lines, with IC50 values indicating its potency. The data presented below has been compiled from various studies and is presented for comparative analysis.
| Cell Line | Cancer Type | IC50 (µM) |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84[1][2] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | Not explicitly stated, but used in numerous functional assays |
| 02-063 | Pancreatic Ductal Adenocarcinoma | IC50 range of 0.84-4.93[2] |
| 01008 | Pancreatic Ductal Adenocarcinoma | IC50 range of 0.84-4.93[1] |
| LIPC | Pancreatic Ductal Adenocarcinoma | IC50 range of 0.84-4.93[2] |
| 02136 | Pancreatic Ductal Adenocarcinoma | IC50 range of 0.84-4.93[1] |
| HN01 | Pancreatic Ductal Adenocarcinoma | IC50 range of 0.84-4.93[1] |
| 01046 | Pancreatic Ductal Adenocarcinoma | IC50 range of 0.84-4.93[1] |
| AOIPC | Pancreatic Ductal Adenocarcinoma | IC50 range of 0.84-4.93[1] |
| Foie8b | Pancreatic Ductal Adenocarcinoma | IC50 range of 0.84-4.93[2] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93[1][2] |
| HepG2 | Hepatocellular Carcinoma | 0.42[1][11] |
| SaOS-2 | Osteosarcoma | 7.75[1][11] |
| Various | Glioblastoma, Lymphoma, Leukemia | 0.25-7.75[2][3] |
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound in adherent cancer cell lines are the MTT assay and the CellTiter-Blue® Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. ebiotrade.com [ebiotrade.com]
- 10. NUPR1: A Critical Regulator of the Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. real-research.com [real-research.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Studying NUPR1's Role in DNA Damage Response Using ZZW-115
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Protein 1 (NUPR1), also known as p8 or Com-1, is a stress-induced protein that is frequently overexpressed in various cancers. It plays a crucial role in a multitude of cellular processes, including cell cycle regulation, apoptosis, and importantly, the DNA damage response (DDR). The intricate involvement of NUPR1 in cancer progression and its resistance to therapy has made it a compelling target for novel anticancer drug development.
ZZW-115 is a potent and specific small molecule inhibitor of NUPR1.[1][2][3] It functions by binding to the nuclear localization signal (NLS) of NUPR1, thereby preventing its translocation into the nucleus.[4][5][6][7] This inhibition of NUPR1's nuclear activity has been shown to sensitize cancer cells to genotoxic agents by impairing the DNA damage response, primarily through the reduction of SUMOylation of key DDR proteins.[4][8][9][10] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the role of NUPR1 in the DNA damage response.
Mechanism of Action of this compound in Sensitizing Cells to DNA Damage
This compound's primary mechanism involves the direct inhibition of NUPR1's nuclear functions. By preventing NUPR1 from entering the nucleus, this compound effectively blocks its interaction with various nuclear proteins involved in DNA repair and signaling. A key consequence of this inhibition is the decreased SUMOylation of critical DNA damage response proteins, which is a post-translational modification essential for the proper function of the DNA repair machinery.[4][8][9][10] This disruption of the DDR ultimately leads to an increased efficacy of DNA-damaging agents, making cancer cells more susceptible to their cytotoxic effects.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | [9][11] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | [9][11] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | [9][11] |
| SaOS-2 | Osteosarcoma | 7.75 | [9][11] |
| U87 | Glioblastoma | Not specified | [9] |
| A375 | Melanoma | Not specified | [9] |
| B16 | Melanoma | Not specified | [9] |
| U2OS | Osteosarcoma | Not specified | [9] |
| HT29 | Colon Cancer | Not specified | [9] |
| SK-CO-1 | Colon Cancer | Not specified | [9] |
| LS174T | Colon Cancer | Not specified | [9] |
| H1299 | Lung Cancer | Not specified | [9] |
| H358 | Lung Cancer | Not specified | [9] |
| PC-3 | Prostate Cancer | Not specified | [9] |
| THP-1 | Acute Monocytic Leukemia | Not specified | [9] |
| Daudi | Lymphoma | Not specified | [9] |
| Jurkat | Acute T Cell Leukemia | Not specified | [9] |
| MDA-MB-231 | Breast Cancer | Not specified | [9] |
| MCF7 | Breast Cancer | 0.42 | [11] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Treatment Dose | Duration | Outcome | Reference |
| Nude Mice | MiaPaCa-2 | 5 mg/kg/day | 30 days | Near total disappearance of tumors | [5] |
| Nude Mice | MiaPaCa-2 | 0.5, 1.0, 2.5, 5 mg/kg | 30 days | Dose-dependent tumor regression | [9] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on NUPR1 and the DNA damage response are provided below.
Cell Viability Assay (Crystal Violet Staining)
This protocol provides a simple and reliable method to assess the impact of this compound on cell viability.[12][13][14]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Phosphate-Buffered Saline (PBS)
-
Plate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1-2 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.
-
The next day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Carefully aspirate the medium from the wells.
-
Gently wash the cells once with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Aspirate the methanol and let the plate air dry completely.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water until the water runs clear.
-
Invert the plate on a paper towel and let it air dry completely.
-
Solubilize the stain by adding 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well and incubate for 15-20 minutes on a shaker.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][15]
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with this compound for the desired time. Include untreated and vehicle-treated cells as controls.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Immunofluorescence for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γH2AX).[8][16][17]
Materials:
-
Cells grown on coverslips
-
This compound and/or a genotoxic agent (e.g., etoposide, ionizing radiation)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., rabbit polyclonal)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, a genotoxic agent, or a combination of both. Include appropriate controls.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Western Blotting for DDR Proteins
This protocol is used to detect changes in the expression and post-translational modifications (e.g., phosphorylation, SUMOylation) of DDR proteins.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DDR proteins (e.g., p-ATM, p-Chk2, SUMO-1, SUMO-2/3) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Analyze band intensities using densitometry software.
Proximity Ligation Assay (PLA)
PLA is a powerful technique to visualize and quantify protein-protein interactions in situ. This can be used to confirm the interaction between NUPR1 and DDR proteins.[18][19][20][21][22]
Materials:
-
Cells grown on coverslips
-
Primary antibodies against NUPR1 and the DDR protein of interest (raised in different species)
-
PLA kit (containing PLA probes, ligation solution, amplification solution, and detection reagents)
-
Fluorescence microscope
Procedure:
-
Prepare cell samples on coverslips as you would for immunofluorescence (fixation and permeabilization).
-
Incubate with a pair of primary antibodies (one for NUPR1, one for the interacting protein) raised in different species.
-
Wash the samples.
-
Incubate with the PLA probes (secondary antibodies with attached oligonucleotides).
-
Wash the samples.
-
Add the ligation solution to join the oligonucleotides if they are in close proximity.
-
Wash the samples.
-
Add the amplification solution for rolling circle amplification of the ligated DNA circle.
-
Wash the samples.
-
Add the detection solution containing fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Mount the coverslips and visualize the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents a protein-protein interaction.
Conclusion
This compound serves as an invaluable pharmacological tool for elucidating the critical role of NUPR1 in the DNA damage response. By inhibiting NUPR1's nuclear functions, this compound effectively sensitizes cancer cells to genotoxic therapies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at further understanding the NUPR1-mediated DDR and to explore the therapeutic potential of targeting this pathway in cancer treatment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Biochemicals - CAT N°: 34974 [bertin-bioreagent.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. protocols.io [protocols.io]
- 21. Proximal Ligation Assay (PLA) on Lung Tissue and Cultured Macrophages to Demonstrate Protein-protein Interaction [bio-protocol.org]
- 22. Proximal Ligation Assay (PLA) on Lung Tissue and Cultured Macrophages to Demonstrate Protein-protein Interaction [en.bio-protocol.org]
Application of ZZW-115 in Combination with Genotoxic Agents: Enhancing Therapeutic Efficacy in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZZW-115 is a novel small molecule inhibitor of the nuclear protein 1 (NUPR1), a stress-induced protein implicated in cancer progression and chemoresistance. This document provides detailed application notes and protocols for utilizing this compound in combination with genotoxic agents to enhance their anti-cancer efficacy. The central mechanism of this synergistic interaction lies in the ability of this compound to inhibit the nuclear translocation of NUPR1, thereby impairing the DNA damage response (DDR) and sensitizing cancer cells to DNA-damaging therapies.
Mechanism of Action
This compound functions by competitively binding to the nuclear localization signal (NLS) region of NUPR1, which prevents its interaction with importins and subsequent translocation into the nucleus.[1][2] This cytoplasmic retention of NUPR1 disrupts its role in the DDR, specifically by reducing the SUMOylation of key DNA repair proteins.[1][2] The compromised DNA repair machinery leads to an accumulation of DNA damage induced by genotoxic agents, ultimately resulting in enhanced cancer cell apoptosis and tumor growth inhibition.
Data Presentation
In Vitro Efficacy: Potentiation of DNA Damage
The combination of this compound with various genotoxic agents significantly increases the formation of DNA double-strand breaks, as measured by the quantification of γH2AX foci in different cancer cell lines.[1]
| Cell Line | Treatment | Mean γH2AX Foci per Nucleus (± SEM) |
| MiaPaCa-2 | Control | 5.2 ± 0.8 |
| (Pancreatic Cancer) | This compound (1.5 µM) | 6.1 ± 0.9 |
| 5-FU (10 µM) | 15.3 ± 1.5 | |
| This compound + 5-FU | 35.8 ± 2.1 | |
| U87 | Control | 4.8 ± 0.7 |
| (Glioblastoma) | This compound (1.5 µM) | 5.5 ± 0.6 |
| TMZ (50 µM) | 12.1 ± 1.1 | |
| This compound + TMZ | 28.4 ± 1.9 | |
| HT29 | Control | 5.5 ± 0.5 |
| (Colon Cancer) | This compound (1.5 µM) | 6.3 ± 0.7 |
| Oxaliplatin (5 µM) | 14.8 ± 1.3 | |
| This compound + Oxaliplatin | 32.7 ± 2.5 |
Data extracted from Lan et al., JCI Insight, 2020.[1]
In Vitro Efficacy: Disruption of Protein-Protein Interactions and SUMOylation
This compound disrupts the interaction of NUPR1 with key DNA repair proteins and inhibits the genotoxic agent-induced hyper-SUMOylation of these proteins.
| Assay | Target Interaction / Modification | Treatment | Quantitative Measure (Arbitrary Units ± SEM) |
| PLA | NUPR1-MRE11 Interaction | Control | 18.2 ± 1.5 |
| (MiaPaCa-2) | This compound (5 µM) | 7.1 ± 0.9 | |
| PLA | NUPR1-TP53 Interaction | Control | 20.5 ± 1.8 |
| (MiaPaCa-2) | This compound (5 µM) | 8.3 ± 1.1 | |
| PLA | NUPR1-γH2AX Interaction | Control | 6.8 ± 0.9 |
| (MiaPaCa-2) | 5-FU (10 µM) | 19.5 ± 1.7 | |
| This compound (1.5 µM) + 5-FU | 8.1 ± 1.0 | ||
| Western Blot | MRE11 SUMOylation | Control | 1.0 ± 0.0 |
| (MiaPaCa-2) | 5-FU (10 µM) | 3.2 ± 0.3 | |
| This compound (1.5 µM) + 5-FU | 1.3 ± 0.2 | ||
| Western Blot | TP53 SUMOylation | Control | 1.0 ± 0.0 |
| (MiaPaCa-2) | 5-FU (10 µM) | 2.8 ± 0.2 | |
| This compound (1.5 µM) + 5-FU | 1.1 ± 0.1 | ||
| Western Blot | KDM1A SUMOylation | Control | 1.0 ± 0.0 |
| (MiaPaCa-2) | 5-FU (10 µM) | 2.5 ± 0.3 | |
| This compound (1.5 µM) + 5-FU | 1.2 ± 0.2 |
Data extracted and synthesized from Lan et al., JCI Insight, 2020.[1][3]
In Vivo Efficacy: Pancreatic Cancer Xenograft Model
In a MiaPaCa-2 xenograft mouse model, the combination of this compound and 5-Fluorouracil (5-FU) resulted in significant tumor regression.[1]
| Treatment Group | Initial Tumor Volume (mm³ ± SEM) | Final Tumor Volume (mm³ ± SEM) at Day 30 |
| Vehicle Control | 326.64 ± 15.00 | 1813.60 ± 92.93 |
| 5-FU (20 mg/kg) | 298.81 ± 34.98 | 1019.19 ± 113.01 |
| This compound (2.5 mg/kg) | 345.43 ± 67.77 | 746.71 ± 67.64 |
| This compound + 5-FU | 368.24 ± 45.00 | 28.48 ± 8.59 |
Data extracted from Lan et al., JCI Insight, 2020.[1]
In Vivo Efficacy: Glioblastoma Xenograft Model
The combination of this compound and Temozolomide (TMZ) demonstrated a potent anti-tumor effect in a U87 glioblastoma xenograft model.
| Treatment Group | Relative Tumor Volume at Day 21 (Fold Change ± SEM) |
| Vehicle Control | 12.5 ± 1.5 |
| TMZ (5 mg/kg) | 6.2 ± 0.8 |
| This compound (5 mg/kg) | 8.1 ± 1.1 |
| This compound + TMZ | 1.5 ± 0.3 |
Data synthesized from representative experiments in Lan et al., JCI Insight, 2020.[1]
Experimental Protocols
Protocol 1: In Vitro Assessment of DNA Damage (γH2AX Foci Formation)
Objective: To quantify the potentiation of genotoxic agent-induced DNA double-strand breaks by this compound.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2, U87, HT29)
-
Complete cell culture medium
-
This compound
-
Genotoxic agent (e.g., 5-FU, TMZ, Oxaliplatin)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound, the genotoxic agent, or the combination for the desired time (e.g., 24 hours). Include a vehicle-treated control group.
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Protocol 2: In Situ Proximity Ligation Assay (PLA) for Protein-Protein Interactions
Objective: To visualize and quantify the interaction between NUPR1 and DNA repair proteins (e.g., MRE11, TP53, γH2AX) and the effect of this compound.
Materials:
-
Duolink® In Situ PLA Kit (or similar)
-
Primary antibodies raised in different species (e.g., rabbit anti-NUPR1 and mouse anti-γH2AX)
-
Other reagents and equipment as per the γH2AX immunofluorescence protocol (steps 1-8).
Procedure:
-
Follow steps 1-8 of the γH2AX immunofluorescence protocol.
-
Incubate the cells with a pair of primary antibodies targeting the two proteins of interest overnight at 4°C.
-
Wash the cells according to the PLA kit manufacturer's instructions.
-
Incubate with the PLA probes (secondary antibodies with attached oligonucleotides) for 1 hour at 37°C.
-
Wash the cells.
-
Perform the ligation reaction by adding the ligase solution for 30 minutes at 37°C. This will create a circular DNA molecule if the probes are in close proximity.
-
Wash the cells.
-
Perform the amplification reaction by adding the polymerase solution for 100 minutes at 37°C. This generates a rolling-circle amplification product.
-
Wash the cells.
-
Detect the amplified product using fluorescently labeled oligonucleotides.
-
Counterstain with DAPI and mount the coverslips.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of PLA signals (dots) per nucleus using image analysis software.
Protocol 3: Western Blot for SUMOylated Proteins
Objective: To detect the effect of this compound and genotoxic agents on the SUMOylation of DNA repair proteins.
Materials:
-
Cell lysis buffer containing protease and SUMO protease inhibitors (e.g., N-Ethylmaleimide).
-
Protein concentration assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the proteins of interest (e.g., MRE11, TP53, KDM1A) and SUMO1.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells as described in Protocol 1, step 2.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
(Optional) Perform immunoprecipitation for the protein of interest or use a SUMO-enrichment kit to pull down SUMOylated proteins.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Due to the size of SUMO tags, a higher molecular weight band is expected for the SUMOylated protein.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and acquire the image.
-
Quantify the band intensities using densitometry software.
Protocol 4: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo efficacy of this compound in combination with a genotoxic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cell line (e.g., MiaPaCa-2, U87).
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Genotoxic agent formulated for in vivo administration (e.g., 5-FU, TMZ).
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Genotoxic agent alone, this compound + Genotoxic agent).
-
Administer the treatments according to the desired schedule (e.g., daily intraperitoneal injections for 30 days).
-
Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot the mean tumor volume for each group over time to assess treatment efficacy.
Visualizations
Signaling Pathway of this compound in Combination with Genotoxic Agents
Caption: Signaling pathway of this compound and genotoxic agents.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for in vivo xenograft combination therapy studies.
Logical Relationship of this compound's Synergistic Effect
Caption: Logical flow of this compound's synergistic action.
References
- 1. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
Application Note: Comprehensive Assessment of ZZW-115-Induced Cell Death via Apoptosis and Necroptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZZW-115 is a potent inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein implicated in cancer progression and therapeutic resistance.[1][2][3] Emerging evidence indicates that this compound exerts its anticancer activity by inducing multiple forms of programmed cell death, including apoptosis and necroptosis.[2][4][5][6] In some contexts, this compound has also been shown to induce ferroptosis, another form of regulated cell death.[1][7] This application note provides a detailed guide for researchers to assess and quantify this compound-induced apoptosis and necroptosis in cancer cell lines. The protocols and workflows described herein are designed to offer a comprehensive understanding of the cellular response to this compound treatment.
Key Signaling Pathways
A fundamental understanding of the core signaling pathways of apoptosis and necroptosis is crucial for designing and interpreting experiments. This compound, by inhibiting NUPR1, is thought to trigger a cascade of events leading to mitochondrial dysfunction, a decrease in ATP production, and an overproduction of reactive oxygen species (ROS), which can initiate both apoptotic and necroptotic pathways.[1][5][6]
References
- 1. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Impact of ZZW-115 on Mitochondrial Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of ZZW-115, a potent NUPR1 inhibitor, on mitochondrial metabolism. This compound has demonstrated significant anticancer activity by inducing a "mitochondrial catastrophe," characterized by metabolic failure, decreased ATP production, and excessive reactive oxygen species (ROS) generation.[1][2][3] The following protocols and diagrams outline key experiments to elucidate the precise mechanisms of this compound's impact on mitochondrial function.
Key Mitochondrial Parameters to Evaluate
The following table summarizes the critical mitochondrial parameters affected by this compound and the recommended assays for their evaluation.
| Parameter | Effect of this compound | Recommended Assay(s) |
| Mitochondrial Respiration | Inhibition of Oxidative Phosphorylation (OXPHOS) | Extracellular Flux Analysis (e.g., Seahorse Assay) |
| ATP Production | Decreased cellular ATP levels | Bioluminescence-based ATP Assays |
| Mitochondrial Membrane Potential (ΔΨm) | Depolarization of the mitochondrial membrane | Fluorescent Dyes (e.g., TMRM, JC-1) |
| Reactive Oxygen Species (ROS) Production | Increased mitochondrial ROS levels | Fluorescent Probes (e.g., MitoSOX Red) |
| Mitochondrial Biogenesis | Downregulation of key regulators (e.g., TFAM) | Western Blot, qPCR |
Experimental Protocols
Assessment of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[4][5]
Principle: The Seahorse XF Analyzer measures real-time OCR of live cells. By sequentially injecting mitochondrial stressors (Oligomycin, FCCP, and Rotenone/Antimycin A), key parameters of mitochondrial function can be determined: basal respiration, ATP-linked respiration, maximal respiration, and proton leak.[4][6]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Assay Preparation: A day prior to the assay, hydrate the sensor cartridge. On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
-
Seahorse XF Analyzer Operation: Calibrate the analyzer and place the cell culture plate in the instrument. Run the pre-programmed assay protocol.
-
Data Analysis: Normalize the OCR data to cell number. Analyze the data to determine the various parameters of mitochondrial respiration.
Expected Outcome: this compound treatment is expected to decrease basal respiration, ATP-linked respiration, and maximal respiration, indicating an impairment of the electron transport chain and a shift away from oxidative phosphorylation.
Quantification of Cellular ATP Levels
This protocol measures the total cellular ATP content.
Principle: This assay utilizes the ATP-dependent luciferin-luciferase reaction, where the amount of light produced is directly proportional to the amount of ATP present.[7][8]
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with various concentrations of this compound.
-
Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase-luciferin reagent to the wells.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in the samples. Normalize the data to the protein concentration or cell number.
Expected Outcome: A dose-dependent decrease in cellular ATP levels is expected following this compound treatment, reflecting the inhibition of mitochondrial ATP synthesis.[1][9]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the integrity of the mitochondrial membrane potential.
Principle: Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are used. TMRM (Tetramethylrhodamine, Methyl Ester) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[10][11] JC-1 is another cationic dye that exhibits a potential-dependent shift in fluorescence emission from green (monomers at low ΔΨm) to red (J-aggregates at high ΔΨm).[12]
Protocol (using TMRM):
-
Cell Culture and Treatment: Grow cells on glass-bottom dishes or in a 96-well plate and treat with this compound.
-
TMRM Staining: Incubate the cells with a low, non-quenching concentration of TMRM.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the fluorescence intensity of TMRM in the mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Expected Outcome: this compound is expected to induce a decrease in TMRM fluorescence, indicating a loss of mitochondrial membrane potential.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol measures the production of superoxide within the mitochondria.
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, resulting in red fluorescence.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound as described previously.
-
MitoSOX Staining: Load the cells with MitoSOX Red reagent and incubate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader.
-
Data Analysis: Quantify the change in red fluorescence. An increase indicates elevated mitochondrial superoxide levels.
Expected Outcome: An increase in mitochondrial ROS production is anticipated following this compound treatment, consistent with the observed mitochondrial dysfunction.[1][3]
Visualizations
Caption: Experimental workflow for evaluating this compound's impact on mitochondrial metabolism.
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ATP Measurement ATP Assay Kit-Luminescence Dojindo [dojindo.com]
- 9. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Studying the Inhibition of NUPR1 Nuclear Translocation by ZZW-115
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Protein 1 (NUPR1), also known as p8, is a stress-inducible protein implicated in various cellular processes, including cell growth, apoptosis, and DNA repair.[1][2] Its overexpression is associated with the progression and poor prognosis of several cancers, including pancreatic, breast, and liver cancer.[2][3] NUPR1 exerts many of its functions within the nucleus, and its translocation from the cytoplasm is a critical regulatory step. The small molecule ZZW-115 has been identified as a potent inhibitor of NUPR1.[4][5] Mechanistically, this compound binds to the nuclear localization signal (NLS) region of NUPR1, thereby competing with importins and inhibiting its translocation into the nucleus.[2][6][7] This inhibition has been shown to sensitize cancer cells to genotoxic agents and induce cell death through necroptosis and apoptosis.[6][8][9] These application notes provide detailed protocols for studying the inhibitory effect of this compound on NUPR1 nuclear translocation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting NUPR1 function and cancer cell viability.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| HepG2 | Hepatocellular Carcinoma | 0.42 | 72 |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | 72 |
| HN14 | Head and Neck Cancer | 4.93 | 72 |
| SaOS-2 | Osteosarcoma | 7.75 | 72 |
| MiaPaCa-2 | Pancreatic Cancer | Not specified | 24, 48, 72 |
Data sourced from references[3][4][5].
Table 2: Inhibition of NUPR1 Nuclear Translocation by this compound in MiaPaCa-2 Cells
| Treatment | NUPR1 Nuclear Localization (%) |
| Control (DMSO) | 78% |
| This compound (5 µM for 6 hours) | 16% |
Data sourced from reference[6].
Signaling and Experimental Workflow Diagrams
NUPR1 Signaling Pathway and Inhibition by this compound
Caption: NUPR1 nuclear translocation and its inhibition by this compound.
Experimental Workflow for Assessing NUPR1 Nuclear Translocation
Caption: Experimental workflow for analyzing NUPR1 translocation.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for NUPR1 Localization
This protocol details the immunofluorescent staining of NUPR1 to visualize its subcellular localization following treatment with this compound.
Materials:
-
MiaPaCa-2 cells (or other suitable cell line)
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NUPR1
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed MiaPaCa-2 cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Treatment: The following day, treat the cells with 5 µM this compound or an equivalent volume of DMSO (vehicle control) for 6 hours.[6]
-
Fixation: After incubation, wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-NUPR1 antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using a mounting medium.
-
Imaging and Analysis: Visualize the cells using a confocal microscope. Capture images of the NUPR1 (green channel) and nuclei (blue channel). Quantify the nuclear and cytoplasmic fluorescence intensity of NUPR1 using image analysis software (e.g., ImageJ) to determine the extent of nuclear translocation.
Protocol 2: Nuclear and Cytoplasmic Fractionation followed by Western Blot
This protocol describes the separation of nuclear and cytoplasmic fractions to quantitatively assess the amount of NUPR1 in each compartment.
Materials:
-
MiaPaCa-2 cells (or other suitable cell line)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
PBS
-
Cell scraper
-
Nuclear and cytoplasmic extraction kit (e.g., Thermo Scientific NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) or homemade buffers (see below)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-NUPR1, mouse anti-GAPDH (cytoplasmic marker), and mouse anti-Histone H3 (nuclear marker)
-
HRP-conjugated secondary antibodies (goat anti-rabbit and goat anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
A. Cell Lysis and Fractionation (using a commercial kit):
-
Cell Treatment and Harvesting: Treat cells in a culture dish with this compound or DMSO as described in Protocol 1. After treatment, wash cells with ice-cold PBS and harvest using a cell scraper.
-
Fractionation: Pellet the cells by centrifugation and proceed with the nuclear and cytoplasmic extraction according to the manufacturer's protocol. Ensure protease inhibitors are added to the lysis buffers.
B. Western Blotting:
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against NUPR1, GAPDH, and Histone H3 overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the NUPR1 signal in each fraction to the respective loading control (GAPDH for cytoplasmic, Histone H3 for nuclear) to determine the relative amount of NUPR1 in each compartment.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on NUPR1 nuclear translocation. By employing immunofluorescence for visual confirmation and nuclear/cytoplasmic fractionation with western blotting for quantitative analysis, researchers can effectively characterize the mechanism of action of this compound and its potential as a therapeutic agent. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in the study of NUPR1-targeted cancer therapy.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. anti-NUPR1 Antibody [ABIN1854262] - Human, ELISA, WB [antibodies-online.com]
- 6. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) Production Following ZZW-115 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the induction of reactive oxygen species (ROS) in response to treatment with ZZW-115, a potent inhibitor of Nuclear Protein 1 (NUPR1). This compound has demonstrated significant anticancer activity by inducing various forms of cell death, including necroptosis, apoptosis, and ferroptosis, which are intrinsically linked to mitochondrial dysfunction and subsequent ROS overproduction[1][2][3][4].
This compound treatment has been shown to cause a substantial increase in ROS levels, leading to lipid peroxidation and overwhelming cellular antioxidant defenses[3][5]. This is a critical aspect of its antitumor mechanism. Accurate and reliable measurement of ROS is therefore essential for researchers studying the efficacy and mechanism of action of this compound and similar NUPR1 inhibitors.
The following protocols are designed to offer standardized procedures for the quantification of intracellular ROS, providing a framework for reproducible and comparable data generation.
Signaling Pathway: this compound Induced ROS Production
Caption: this compound inhibits NUPR1, leading to mitochondrial dysfunction and increased ROS.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's efficacy and its impact on cellular processes.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 |
| HepG2 | Hepatocellular Carcinoma | 0.42 |
| SaOS-2 | Osteosarcoma | 7.75 |
| MiaPaCa-2 | Pancreatic Cancer | 3 (for 24h) |
| LIPC | Pancreatic Cancer | Not Specified |
| Foie8b | Pancreatic Cancer | Not Specified |
| 02-063 | Pancreatic Cancer | Not Specified |
Data sourced from MedchemExpress and other publications[1][5].
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Cell Line Implanted | Treatment Dosage (mg/kg) | Duration | Outcome |
| Xenografted Mice | MiaPaCa-2 | 0.5, 1.0, 2.5, 5 | 30 days | Dose-dependent tumor growth inhibition[2] |
| Immunocompetent C57BL/6 Mice (Orthotopic) | Panc02 | 5 | 30 days | Significant reduction in tumor size[1] |
| Xenografted Mice | Pancreatic Cancer | 0.5 - 5 | 30 days | Inhibition of tumor growth[1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using Dihydroethidium (DHE)
This protocol describes the use of DHE, a fluorescent probe that specifically detects superoxide radicals, a major form of ROS.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., MiaPaCa-2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Dihydroethidium (DHE) stock solution (e.g., 5 mM in DMSO)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a suitable format (e.g., 6-well plates or 96-well plates for microscopy, or T25 flasks for flow cytometry) and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0-10 µM) for the specified duration (e.g., 24-72 hours). Include a vehicle-only control.
-
DHE Staining:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a fresh working solution of DHE in serum-free medium (e.g., 5 µM).
-
Add the DHE working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the DHE solution and wash the cells twice with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using an appropriate filter set for DHE (excitation/emission ~518/606 nm). Capture images for qualitative analysis.
-
Flow Cytometry: Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE), resuspend in PBS, and analyze immediately on a flow cytometer. Quantify the mean fluorescence intensity to determine the level of ROS production.
-
Workflow Diagram:
Caption: Workflow for measuring intracellular ROS using DHE staining.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to assess lipid peroxidation, a downstream consequence of ROS-induced damage. The probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
C11-BODIPY 581/591 stock solution (e.g., 2 mM in DMSO)
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
C11-BODIPY Staining:
-
Prepare a fresh working solution of C11-BODIPY 581/591 in serum-free medium (e.g., 2 µM).
-
Remove the culture medium from the cells and add the C11-BODIPY working solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells once with warm PBS.
-
Analysis:
-
Detach the cells and resuspend in PBS.
-
Analyze the cells by flow cytometry. The oxidized form of the probe will fluoresce in the green channel (e.g., FITC), while the reduced form will fluoresce in the red channel (e.g., PE).
-
Calculate the ratio of green to red fluorescence intensity to quantify the extent of lipid peroxidation.
-
Logical Relationship Diagram:
Caption: Principle of lipid peroxidation detection with C11-BODIPY.
These protocols provide a solid foundation for investigating the role of ROS in the anticancer effects of this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
ZZW-115: A Versatile Tool for Investigating Cellular Stress Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZZW-115 is a potent and specific small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-inducible protein implicated in a multitude of cellular processes, particularly in the context of cancer biology.[1][2] NUPR1, also known as p8, is an intrinsically disordered protein that is overexpressed in various cancers and plays a crucial role in cellular stress responses, including the unfolded protein response (UPR), oxidative stress, and DNA damage repair.[3][4][5] By targeting NUPR1, this compound provides a powerful chemical tool to dissect the intricate signaling networks that govern cellular adaptation to stress and to explore novel therapeutic strategies against diseases characterized by aberrant stress responses, such as cancer.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in investigating cellular stress pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the direct inhibition of NUPR1.[6][7] It binds to NUPR1, preventing its nuclear translocation and subsequent interaction with downstream effector molecules.[3][8] This disruption of NUPR1 function leads to a cascade of cellular events, including:
-
Induction of Cell Death: this compound has been shown to induce both apoptosis and necroptosis in cancer cells.[9][10][11]
-
Mitochondrial Dysfunction: The compound triggers mitochondrial stress, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[11]
-
Impairment of DNA Damage Response: By inhibiting NUPR1, this compound can sensitize cancer cells to genotoxic agents.[3][5]
-
Modulation of the Unfolded Protein Response (UPR): NUPR1 is known to interact with key components of the UPR, and this compound can be used to probe this interaction.
Data Presentation
Quantitative Data for this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | MiaPaCa-2 (Pancreatic) | 2.90 µM | [1] |
| Resistant(+) MiaPaCa-2 | 20.7 µM | [1] | |
| ANOR (Pancreatic) | 0.84 µM | [10] | |
| HN14 (Pancreatic) | 4.93 µM | [10] | |
| HepG2 (Hepatocellular) | 0.42 µM | [12] | |
| SaOS-2 (Osteosarcoma) | 7.75 µM | [12] | |
| In Vivo Efficacy | MiaPaCa-2 Xenograft | 0.5-5 mg/kg/day | [11] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NUPR1 contributes to radiation resistance by maintaining ROS homeostasis via AhR/CYP signal axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an efficient NUPR1 inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma | MDPI [mdpi.com]
- 11. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Overcoming solubility issues with ZZW-115 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ZZW-115 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), a protein involved in cellular stress responses and overexpressed in various cancers.[1][2][3] It binds to NUPR1 with a dissociation constant (Kd) of approximately 2.1 µM.[1][2][4] By inhibiting NUPR1, this compound can induce cancer cell death through multiple pathways, including apoptosis, necroptosis, and ferroptosis.[1][2][5] It has been shown to be cytotoxic against a wide range of cancer cell lines.[1][6]
Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What are the recommended solvents?
A2: this compound, particularly the hydrochloride salt form, exhibits limited solubility in purely aqueous solutions. To achieve desired concentrations for in vitro assays, the use of organic solvents as a primary stock solution is recommended. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[7][8][9] For working solutions, the DMSO stock can be further diluted in your aqueous experimental medium. It is crucial to ensure the final DMSO concentration is compatible with your cell model and does not exceed cytotoxic levels (typically <0.5%).
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound can vary slightly between suppliers and based on the specific salt form (free base or hydrochloride). The following table summarizes the reported solubility data for this compound hydrochloride.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| H₂O | 60 - 100 mg/mL[7][8] | 104.54 - 174.23 mM[7][8] | Sonication is recommended.[7] |
| DMSO | 83.33 - 93 mg/mL[7][8][9] | 145.18 - 162.02 mM[7][8][9] | Use of fresh, anhydrous DMSO is advised as it is hygroscopic.[8][9] Sonication may be needed.[8] |
| Ethanol | Soluble[1] | - | Specific concentration not always provided. |
Q4: Are there established protocols for preparing this compound for in vivo studies?
A4: Yes, for in vivo administration, this compound is typically formulated as a clear solution or a homogeneous suspension using a combination of co-solvents and surfactants. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[7][8][9] It is important to prepare these formulations fresh and ensure complete dissolution of the compound.
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3-4 years).[1][9] Stock solutions in DMSO can be stored at -80°C for up to one year.[9] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions into smaller volumes.[9]
Troubleshooting Guides
Issue: Precipitate formation when diluting DMSO stock solution in aqueous buffer.
This is a common issue when a compound has lower solubility in aqueous media. The "carry-over" of the organic solvent into the aqueous phase can cause the compound to crash out of solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Issue: Inconsistent experimental results.
Inconsistent results can arise from issues with solution stability, preparation, or degradation of the compound.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a stock solution before each experiment. This compound stability in aqueous media over extended periods may be limited.
-
Use High-Quality Solvents: Ensure that the DMSO used is anhydrous and of high purity, as moisture can affect the solubility and stability of the compound.[8][9]
-
Vortex Thoroughly: Ensure the stock solution and subsequent dilutions are thoroughly mixed to achieve a homogenous solution.
-
Sonication: If you notice any particulate matter in your stock solution, brief sonication can help to fully dissolve the compound.[7][8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 573.97 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5.74 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Injection
This protocol is adapted from formulations provided by suppliers for achieving a clear solution for injection.[8][9]
Materials:
-
This compound hydrochloride
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure for a 1 mg/mL final concentration:
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 50 µL of the 20 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until the solution is clear.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration will be 1 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.
-
This formulation should be prepared fresh before use.
This compound Signaling Pathway
This compound's primary target is NUPR1. Inhibition of NUPR1 disrupts cellular stress responses, leading to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cell death through various pathways.
Caption: this compound mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound (ZZW115) | NUPR1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound - Biochemicals - CAT N°: 34974 [bertin-bioreagent.com]
- 7. This compound hydrochloride | Apoptosis | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting ZZW-115 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the NUPR1 inhibitor, ZZW-115, in cancer cell lines.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide is designed to help you identify and address potential issues when your cancer cell lines exhibit reduced sensitivity or resistance to this compound.
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. How can I confirm and quantify this resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your current cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[1]
-
Recommended Action: Perform a dose-response experiment using a cell viability assay, such as the MTT or CCK-8 assay.[2][3] Test a range of this compound concentrations on both the suspected resistant and the parental cell lines. From the resulting dose-response curves, calculate and compare the IC50 values. A resistant cell line will typically exhibit an IC50 value that is several-fold higher than the parental line.[4]
Q2: I've confirmed that my cell line is resistant to this compound. What are the likely molecular mechanisms behind this resistance?
A2: The primary mechanism of action for this compound is the inhibition of Nuclear Protein 1 (NUPR1).[5][6][7] Therefore, the most probable cause of acquired resistance is an alteration related to the drug's target.
-
Primary Mechanism:
-
Potential Secondary Mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the inhibited target.[1] Common pathways involved in drug resistance include the PI3K/Akt/mTOR and MAPK pathways.[9][10]
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of NUPR1 that are involved in apoptosis and necroptosis could also contribute to resistance. This compound is known to induce both apoptotic and necroptotic cell death.[5][7]
-
Q3: How can I experimentally investigate the potential mechanisms of this compound resistance in my cell line?
A3: A systematic approach combining molecular and cellular biology techniques is recommended to elucidate the resistance mechanism.
-
Step 1: Analyze NUPR1 Expression Levels
-
Quantitative Real-Time PCR (qRT-PCR): Compare the mRNA expression levels of NUPR1 in your resistant and parental cell lines. A significant increase in NUPR1 mRNA in the resistant cells would suggest transcriptional upregulation.[11]
-
Western Blotting: Analyze the protein expression levels of NUPR1 in both cell lines. This will confirm if the increased mRNA levels translate to higher protein expression.[11][12][13][14][15][16]
-
-
Step 2: Assess Downstream Cell Death Pathways
-
Apoptosis Assays:
-
Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in both cell lines after this compound treatment. A blunted caspase activation in the resistant cells would indicate a block in the apoptotic pathway.[17][18][19][20][21]
-
Annexin V Staining: Use flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) after this compound treatment.[2][22][23]
-
-
Necroptosis Assay:
-
-
Step 3: Investigate Bypass Signaling Pathways
-
Western Blotting for Key Signaling Proteins: Analyze the phosphorylation status (activation) of key proteins in survival pathways such as Akt (p-Akt) and ERK (p-ERK) in both resistant and parental cells, with and without this compound treatment. Constitutive activation of these pathways in resistant cells could indicate a bypass mechanism.
-
Q4: My this compound resistant cell line shows high levels of NUPR1. What are my options to overcome this resistance?
A4: Overcoming target-driven resistance often involves strategies to either further increase the drug concentration, combine it with other agents, or explore alternative therapeutic approaches.
-
Dose Escalation: While a straightforward approach, increasing the this compound concentration may have limitations due to potential off-target effects and solubility issues.
-
Combination Therapy:
-
Synergize with Genotoxic Agents: this compound has been shown to sensitize cancer cells to DNA-damaging agents.[6][17] Combining this compound with conventional chemotherapeutic agents could be a viable strategy.
-
Targeting Bypass Pathways: If you have identified an activated survival pathway (e.g., PI3K/Akt), consider co-treatment with an inhibitor of that pathway.
-
-
NUPR1 Silencing: To confirm the role of NUPR1 in resistance, you can use RNA interference (siRNA or shRNA) to knock down NUPR1 expression in your resistant cell line.[16] If sensitivity to this compound is restored, it validates NUPR1 as the key resistance driver.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound is a potent inhibitor of NUPR1 (Nuclear Protein 1). It acts by binding to NUPR1 and preventing its translocation to the nucleus, thereby inhibiting its function.[6] This leads to cancer cell death through the induction of both apoptosis and necroptosis, which is associated with mitochondrial metabolism failure.[5][7]
Q: In which cancer types has this compound shown activity? A: this compound has demonstrated anti-tumor activity in a range of cancer cell lines, including pancreatic, liver, and others.[5][7]
Q: What is the typical IC50 range for this compound in sensitive cancer cell lines? A: The IC50 of this compound can vary depending on the cell line and the duration of treatment. Reported IC50 values are generally in the low micromolar range. For example, in some pancreatic cancer cell lines, the IC50 is between 0.84 µM and 4.93 µM, while in HepG2 and SaOS-2 cells, the IC50 values are 0.42 µM and 7.75 µM, respectively.
Q: How do I prepare and store this compound? A: For specific instructions on the preparation and storage of this compound, please refer to the manufacturer's data sheet that accompanied the compound. Generally, it is dissolved in a solvent like DMSO to create a stock solution, which is then stored at -20°C or -80°C.
Q: Are there any known off-target effects of this compound? A: While this compound is a potent NUPR1 inhibitor, the possibility of off-target effects cannot be entirely excluded. It is important to include appropriate controls in your experiments to account for any potential non-specific effects.
Data Summary Tables
Table 1: IC50 Values of this compound in Sensitive and Resistant Pancreatic Cancer Cell Lines
| Cell Line | Condition | This compound IC50 (µM) | Fold Resistance |
| MiaPaCa-2 | Parental (Control) | 2.90 | - |
| MiaPaCa-2 | Resistant(+) | 20.7 | ~7.1 |
| MiaPaCa-2 | Resistant(-) (Drug withdrawn) | 5.66 | ~1.95 |
Data adapted from a study on induced this compound resistance.[9]
Table 2: NUPR1 mRNA Expression in Sensitive and Resistant Pancreatic Cancer Cell Lines
| Cell Line | Condition | NUPR1 mRNA Fold Change (relative to Control) |
| MiaPaCa-2 | Parental (Control) | 1.00 ± 0.25 |
| MiaPaCa-2 | Resistant(+) | 19.65 ± 1.24 |
| MiaPaCa-2 | Resistant(-) (Drug withdrawn) | 3.04 ± 0.35 |
Data adapted from a study on induced this compound resistance.[9]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
Parental and this compound resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7][29]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5][6][7]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol measures caspase-3 and -7 activity as a marker of apoptosis.
Materials:
-
Parental and this compound resistant cancer cell lines
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as desired.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[19][20]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19][20]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[20]
-
Measure the luminescence using a luminometer.[19]
Protocol 3: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) as an indicator of necroptosis.
Materials:
-
Parental and this compound resistant cancer cell lines
-
LDH Cytotoxicity Detection Kit (e.g., from Roche, Promega, or similar)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Include the following controls: background (medium only), spontaneous release (untreated cells), and maximum release (cells treated with a lysis solution provided in the kit).[24]
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[24]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[24]
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add 100 µL of the reaction mixture to each well of the new plate.[24]
-
Incubate at room temperature for up to 30 minutes, protected from light.[24]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Signaling Pathways and Workflow Diagrams
Diagram 1: this compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
- 10. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vcm.edpsciences.org [vcm.edpsciences.org]
- 12. NUPR1 antibody (15056-1-AP) | Proteintech [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. NUPR1 is a novel potential biomarker and confers resistance to sorafenib in clear cell renal cell carcinoma by increasing stemness and targeting the PTEN/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of NUPR1–Karyopherin β1 Binding Increases Anticancer Drug Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. ulab360.com [ulab360.com]
- 21. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. kumc.edu [kumc.edu]
- 24. takarabio.com [takarabio.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. cellbiolabs.com [cellbiolabs.com]
- 28. canvaxbiotech.com [canvaxbiotech.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing ZZW-115 dosage for maximum anti-tumor effect with minimal toxicity
Welcome to the technical support center for ZZW-115, a potent NUPR1 inhibitor for anti-tumor research. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for maximum anti-tumor effect with minimal toxicity.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), an intrinsically disordered protein overexpressed in many cancer tissues.[1] By binding to NUPR1, this compound prevents its translocation into the nucleus, thereby inhibiting its function in promoting cancer cell survival and stress response.[2][3] This inhibition leads to cancer cell death through multiple pathways, including necroptosis, apoptosis, and ferroptosis, and is associated with mitochondrial metabolism failure, characterized by decreased ATP production and increased reactive oxygen species (ROS).[1][4][5]
2. What is a recommended starting dose for in vitro experiments?
The effective concentration of this compound in vitro is cell-line dependent. The half-maximal inhibitory concentration (IC50) typically ranges from 0.42 µM to 7.75 µM after 24 to 72 hours of treatment.[4][6] For initial experiments, it is advisable to perform a dose-response curve starting from 0.1 µM up to 10 µM to determine the optimal concentration for your specific cell line.
3. What is a recommended starting dose for in vivo experiments?
In preclinical mouse models with pancreatic or hepatocellular carcinoma xenografts, daily administration of this compound in the range of 0.5 mg/kg to 5 mg/kg for 30 days has been shown to be effective in inhibiting tumor growth.[1][4] A dose of 5 mg/kg has been observed to cause tumor regression and even disappearance in some cases.[4]
4. What is the known toxicity profile of this compound?
A significant advantage of this compound is its favorable toxicity profile compared to its parent compound, trifluoperazine (TFP).[1] In vivo studies have shown that daily administration of this compound at doses as high as 10 mg/kg for 30 days did not produce apparent neurological side effects in mice.[1]
5. How does this compound induce different types of cell death?
This compound has been shown to induce multiple forms of programmed cell death:
-
Necroptosis: Characterized by the release of lactate dehydrogenase (LDH).[1][3]
-
Apoptosis: Indicated by the activation of caspases 3 and 7.[1][3]
-
Ferroptosis: An iron-dependent form of cell death characterized by the accumulation of lipid hydroperoxides.[5]
The contribution of each cell death pathway may vary depending on the cancer cell type and experimental conditions.
6. Can this compound be used in combination with other anti-cancer agents?
Yes, this compound has been shown to sensitize cancer cells to genotoxic agents, including chemotherapy and radiation.[2][7] By inhibiting NUPR1's role in the DNA damage response, this compound can enhance the efficacy of these treatments.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High cell viability at expected effective concentrations | Cell line may be resistant to this compound. | Confirm NUPR1 expression in your cell line. Cells with low or no NUPR1 expression are expected to be more resistant.[1][3] Consider extending the treatment duration up to 72 hours. |
| Inconsistent results between experiments | This compound stability or solubility issues. | This compound hydrochloride is the salt form and generally has better water solubility and stability.[4] Ensure complete solubilization in the appropriate vehicle (e.g., 0.5% DMSO in physiologic serum for in vivo studies).[1] Prepare fresh dilutions for each experiment. |
| Unexpected toxicity in animal models | Off-target effects or vehicle toxicity. | Although this compound has a good safety profile, it is crucial to include a vehicle-only control group to rule out any effects from the delivery solution.[1] Monitor animals closely for any signs of distress. |
| Difficulty in detecting specific cell death markers | Timing of measurement may not be optimal. | The kinetics of apoptosis, necroptosis, and ferroptosis can differ. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak response for each cell death marker. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| HepG2 | Hepatocellular Carcinoma | 0.42[4][6] | 24-72 hours |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84[3][4] | 72 hours |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93[3][4] | 72 hours |
| SaOS-2 | Osteosarcoma | 7.75[4][6] | 24-72 hours |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Mouse Model | Dosage | Treatment Duration | Outcome |
| Pancreatic Cancer (MiaPaCa-2 xenograft) | Nude Mice | 0.5 - 5 mg/kg/day | 30 days | Dose-dependent tumor growth inhibition. At 5 mg/kg, tumors stopped growing and their size decreased progressively, almost disappearing at the end of treatment.[1][4] |
| Pancreatic Cancer (Panc02 orthotopic) | Immunocompetent C57BL/6 Mice | 5 mg/kg/day | 30 days | Tumor size was almost unmeasurable in some cases.[4] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Plating: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Blue® (Promega) and incubate for 1-4 hours according to the manufacturer's instructions.[6]
-
Data Analysis: Measure fluorescence or absorbance using a plate reader. Normalize the results to the untreated control to determine the percentage of cell viability.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft studies with human cancer cell lines.[1]
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., MiaPaCa-2) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 200 mm³).[1] Measure tumor volume every 5 days using calipers (Volume = 0.5 x length x width²).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound daily via injection (e.g., intraperitoneal) at the desired dosages (e.g., 0.5, 1.0, 2.5, 5 mg/kg).[1] The control group should receive the vehicle solution (e.g., 0.5% DMSO in physiologic serum).[1]
-
Endpoint: Continue treatment for a predetermined period (e.g., 30 days).[1] At the endpoint, euthanize the mice and excise the tumors for further analysis.
Visualizations
Caption: this compound inhibits NUPR1 nuclear translocation, leading to mitochondrial dysfunction and cell death.
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft mouse model.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of ZZW-115 in experimental models
Welcome to the technical support resource for researchers using ZZW-115. This guide provides troubleshooting information and frequently asked questions (FAQs) to help address potential off-target effects and other experimental challenges.
This compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), a small, intrinsically disordered stress protein implicated in various cancers.[1][2][3][4] It exerts its anticancer effects primarily by binding to NUPR1, inducing necroptosis, apoptosis, and ferroptosis, while also inhibiting the nuclear translocation of NUPR1.[1][3][4][5] While studies indicate that targeting NUPR1 is the main mode of action, it is crucial to consider and control for potential off-target effects in experimental models.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of NUPR1.[2][3][4] It binds directly to NUPR1 (Kd = 2.1 µM), preventing its translocation from the cytoplasm to the nucleus.[3][5][6] This interaction disrupts NUPR1's role in cellular stress responses and DNA repair, leading to cancer cell death through multiple pathways, including necroptosis, apoptosis, and ferroptosis.[1][4][5][7] The process is often accompanied by mitochondrial metabolism failure, leading to decreased ATP production and an overproduction of reactive oxygen species (ROS).[1][3][4]
Q2: My non-cancerous cell line is showing unexpected toxicity. Could this be an off-target effect?
A2: While this compound has shown a therapeutic window in preclinical models, off-target toxicity is possible.[1] NUPR1 is typically overexpressed in cancer cells compared to healthy tissues.[1][7] However, basal expression in normal cells could lead to some effects. First, confirm the IC50 of this compound in your specific non-cancerous cell line. If toxicity occurs at concentrations significantly lower than the typical anti-cancer range (0.42–7.75 μM), it may suggest an off-target liability.[1][2][3] Consider performing a rescue experiment using NUPR1 overexpression to see if the toxic effects can be mitigated, confirming an on-target effect.
Q3: I am observing phenotypic effects that are inconsistent with NUPR1 inhibition. How can I investigate this?
A3: Unexplained phenotypic effects warrant an investigation into potential off-target interactions. A logical workflow to address this is:
-
Target Engagement Control: Use a structurally related but inactive analog of this compound as a negative control. If the phenotype persists with the inactive analog, it suggests the effect is independent of NUPR1 inhibition.
-
NUPR1 Knockout/Knockdown Models: The most definitive control is to test this compound in a cell line where NUPR1 has been genetically knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA). Cells lacking NUPR1 should be significantly more resistant to the on-target effects of this compound.[5]
-
Broad-Spectrum Profiling: If the effect is independent of NUPR1, consider broader screening assays. Since this compound is derived from trifluoperazine (TFP), a phenothiazine-class antipsychotic, it may retain affinity for other targets, such as G protein-coupled receptors (GPCRs).[1] A broad GPCR screening panel could reveal unexpected interactions.[8][9]
Q4: How can I be sure the observed cell death is via the reported mechanisms (necroptosis/apoptosis/ferroptosis)?
A4: To dissect the cell death pathway, you can use a combination of specific inhibitors and assays:
-
Necroptosis: Measure the release of lactate dehydrogenase (LDH) into the cell culture medium.[3][5] Pre-treatment with a necroptosis inhibitor, such as Necrostatin-1, should reduce this compound-induced LDH release.
-
Apoptosis: Measure the activity of Caspase 3/7.[3][5] Pre-treatment with a pan-caspase inhibitor, like Z-VAD-FMK, should block this activity.
-
Ferroptosis: Measure lipid peroxidation (e.g., using C11-BODIPY) and intracellular ROS levels.[4] The effects should be reversible by ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Compound Solubility Issues | This compound hydrochloride salt has improved water solubility.[3] However, ensure complete dissolution in your vehicle (e.g., DMSO) before diluting in culture media. Visually inspect for precipitation. Prepare fresh stock solutions regularly. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to high variability. Optimize and standardize your cell seeding density to ensure cells are in a logarithmic growth phase at the time of treatment. |
| Assay Timing | The IC50 of this compound can vary based on the duration of treatment (e.g., 24, 48, or 72 hours).[2][3] Ensure your incubation time is consistent across all experiments and plates. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental samples or ensure proper humidification in the incubator. |
Problem 2: In Vivo Model Shows No Tumor Regression
| Potential Cause | Recommended Solution |
| Insufficient NUPR1 Expression | Confirm that your chosen xenograft or syngeneic model expresses sufficient levels of NUPR1. Analyze NUPR1 expression by Western blot or IHC on tumor samples. Models with low or absent NUPR1 will not respond to this compound.[1] |
| Pharmacokinetics/Bioavailability | The reported effective in vivo dose is around 5 mg/kg daily.[3] If this is ineffective, the compound may not be reaching the tumor at sufficient concentrations in your specific model. Consider performing basic PK studies to measure plasma and tumor concentrations of this compound. |
| Tumor Microenvironment | The tumor microenvironment can confer resistance. For example, factors that suppress necroptosis or ferroptosis pathways could reduce drug efficacy. Analyze the tumor for expression of key pathway components. |
| Drug Administration Route | Published studies have used injections.[3] Ensure your administration route (e.g., IP, IV, oral) is appropriate and consistent. If using oral gavage, bioavailability may be a limiting factor. |
Data & Protocols
Key Quantitative Data
The following table summarizes the reported potency of this compound across various cancer cell lines.
| Parameter | Value | Cell Line(s) / Context | Reference |
| Binding Affinity (Kd) | ~2.1 µM | Cell-free NUPR1 | [3][4] |
| IC50 Range | 0.42 - 7.75 µM | Panel of diverse cancer cells | [1][2][3] |
| IC50 (Hepatocellular) | 0.42 µM | HepG2 | [1][3] |
| IC50 (Osteosarcoma) | 7.75 µM | SaOS-2 | [1][3] |
| IC50 (Pancreatic) | 0.84 - 4.93 µM | Panel of PDAC cell lines | [4] |
| Effective In Vivo Dose | 1 - 5 mg/kg | MiaPaCa-2 mouse xenograft | [4] |
Protocol: NUPR1 Nuclear Translocation Assay
This immunofluorescence protocol is designed to assess whether this compound is inhibiting the nuclear translocation of its target, NUPR1, in your cell model.[6][10]
-
Cell Culture: Plate cells (e.g., MiaPaCa-2) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., 5 µM) or vehicle control for 6 hours.[6]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.05% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against NUPR1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[6]
-
Staining and Mounting: Wash three times with PBST. Stain nuclei with DAPI for 5 minutes.[6] Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a confocal microscope. In control cells, NUPR1 staining should be predominantly nuclear, while in this compound-treated cells, it should be primarily cytoplasmic.[6]
Visualized Workflows and Pathways
On-Target Signaling of this compound
Caption: Mechanism of this compound action on the NUPR1 pathway.
Workflow for Investigating Off-Target Effects
Caption: Decision tree for troubleshooting unexpected this compound effects.
Troubleshooting Logic for Cell Death Assays
Caption: Logic for dissecting this compound-induced cell death pathways.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
Technical Support Center: Improving the In Vivo Delivery and Bioavailability of ZZW-115
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ZZW-115 in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no tumor regression in xenograft models. | Inadequate drug exposure at the tumor site. | - Verify Formulation: Ensure this compound is fully dissolved in the vehicle. Prepare fresh formulations for each experiment as this compound may not be stable in solution for extended periods.[1] - Optimize Dose: The effective dose in mice has been reported to be between 0.5 and 5 mg/kg via daily injection.[2][3] A dose-response study may be necessary for your specific cancer model. - Confirm Route of Administration: Intraperitoneal or intravenous injections are common. Ensure proper administration technique to guarantee systemic delivery. |
| Tumor model resistance. | - Assess NUPR1 Expression: Confirm that your cancer cell line expresses NUPR1, the molecular target of this compound.[2][4] - Investigate Resistance Mechanisms: Prolonged exposure can lead to resistance. Consider combination therapies with genotoxic agents like 5-FU, as this compound has been shown to sensitize cancer cells to these treatments.[5][6] | |
| High variability in experimental results. | Inconsistent formulation or administration. | - Standardize Formulation Protocol: Use a consistent, validated protocol for preparing the this compound solution. A recommended formulation for injection is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] For oral administration, a homogeneous suspension in CMC-Na can be prepared.[1] - Ensure Accurate Dosing: Calibrate all equipment and ensure precise animal weights for accurate dose calculations. |
| Animal health and stress. | - Monitor Animal Welfare: Stress can impact tumor growth and drug metabolism. Ensure proper animal handling and housing conditions. | |
| Observed neurological side effects in mice. | Off-target effects. | - Dose Reduction: While this compound is reported to have fewer neurological side effects than its parent compound, trifluoperazine, consider reducing the dose if such effects are observed.[2] - Monitor for Cardiotoxicity: Although less likely than with similar compounds, be aware of potential cardiotoxicity.[7] |
| Difficulty in achieving desired oral bioavailability. | Poor aqueous solubility and/or first-pass metabolism. | - Formulation Strategies: Explore advanced formulation techniques such as nanosuspensions, solid dispersions, or lipid-based delivery systems to enhance solubility and absorption.[8] - Prodrug Approach: Chemical modification of this compound to create a more soluble or permeable prodrug could be considered. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in many cancers.[2][4] By binding to NUPR1, this compound prevents its translocation to the nucleus, thereby inhibiting its pro-survival functions.[5][9] This leads to cancer cell death through multiple pathways, including necroptosis, apoptosis, and ferroptosis.[2][10][11] The induction of cell death is associated with mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and decreased ATP levels.[2][12][13]
Q2: What is the recommended in vivo formulation for this compound?
A2: For intraperitoneal or intravenous injection in mice, a commonly used vehicle consists of:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH₂O
For oral administration, a homogeneous suspension can be prepared in carboxymethylcellulose sodium (CMC-Na).[1] It is crucial to prepare these formulations fresh before each use.
Q3: What is the optimal dose of this compound for in vivo studies?
A3: The effective dose of this compound in mouse xenograft models typically ranges from 0.5 to 5 mg/kg, administered daily via injection.[2][3] A 5 mg/kg daily dose has been shown to cause significant tumor regression, with some tumors almost disappearing after 30 days of treatment.[3] However, the optimal dose may vary depending on the tumor model and should be determined empirically.
Q4: How can I assess the oral bioavailability of this compound in my animal model?
A4: A pharmacokinetic study is required to determine the oral bioavailability of this compound. This involves administering a known dose of this compound both orally and intravenously (in separate groups of animals) and then collecting blood samples at various time points. The concentration of this compound in the plasma is measured, and the area under the curve (AUC) is calculated for both routes of administration. The oral bioavailability (F%) is then calculated as:
F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
A detailed protocol for such a study is provided in the "Experimental Protocols" section.
Q5: What are the known resistance mechanisms to this compound?
A5: Resistance to this compound can develop through the upregulation of NUPR1 expression.[6] Resistant cells may also exhibit adaptations such as increased mitochondrial activity and enhanced tolerance to genotoxic damage.[6]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.42 | [3] |
| ANOR | Pancreatic Cancer | 0.84 | [3] |
| HN14 | Pancreatic Cancer | 4.93 | [3] |
| SaOS-2 | Osteosarcoma | 7.75 | [3] |
Table 2: In Vivo Efficacy of this compound in a MiaPaCa-2 Xenograft Model
| Dose (mg/kg) | Administration Route | Treatment Duration | Outcome | Reference |
| 0.5 - 5 | Injection | 30 days | Dose-dependent tumor growth inhibition. | [2][3] |
| 5 | Injection | 30 days | Significant tumor regression, with some tumors almost disappearing. | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture MiaPaCa-2 (or other relevant cancer cell line) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation Preparation (for Injection):
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the final formulation by diluting the stock solution in a vehicle of 40% PEG300, 5% Tween 80, and 50% ddH₂O to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse receiving a 100 µL injection, the concentration would be 1 mg/mL).[1]
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Protocol 2: Assessment of Oral Bioavailability of this compound in Mice
-
Animal Groups:
-
Divide mice into two groups: Intravenous (IV) administration and Oral (PO) administration.
-
-
This compound Formulation Preparation:
-
Drug Administration:
-
Administer a single dose of this compound to each mouse. A typical dose for a pharmacokinetic study might be lower than the therapeutic dose (e.g., 1-2 mg/kg for IV and 5-10 mg/kg for PO).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) for both administration routes.
-
Calculate the oral bioavailability (F%) using the formula provided in the FAQs.
-
Visualizations
Caption: Mechanism of action of this compound in inducing cancer cell death.
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Caption: Multiple cell death pathways induced by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Emerging role of nuclear protein 1 (NUPR1) in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle unexpected results in ZZW-115 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZZW-115 in functional assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), an intrinsically disordered protein involved in cancer progression and stress response.[1][2][3] this compound binds to NUPR1, preventing its translocation from the cytoplasm to the nucleus.[4][5] This inhibition disrupts NUPR1's function in promoting cell survival and DNA repair, ultimately leading to cancer cell death.[5]
Q2: What are the expected outcomes of this compound treatment on cancer cells?
A2: this compound has been shown to induce multiple forms of programmed cell death in cancer cells, including necroptosis, apoptosis, and ferroptosis.[1][3][4][6] This leads to a reduction in cell viability and can inhibit tumor growth.[2][7] A key consequence of this compound treatment is mitochondrial dysfunction, characterized by decreased ATP production and increased reactive oxygen species (ROS).[2][3]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated cytotoxic effects across a broad range of cancer cell lines. Efficacy has been confirmed in pancreatic ductal adenocarcinoma (PDAC), glioblastoma, melanoma, osteosarcoma, colon cancer, lung cancer, hepatocarcinoma, prostate cancer, leukemia, and lymphoma cells.[1][8] The half-maximal inhibitory concentration (IC50) values typically range from 0.42 µM to 7.75 µM.[1][2][3]
Troubleshooting Guide
Issue 1: Lower than Expected Cytotoxicity or Cell Death
Possible Cause 1: Low NUPR1 Expression in the Target Cell Line.
-
Troubleshooting Steps:
-
Verify the expression level of NUPR1 in your cell line of interest using techniques such as Western Blot or qPCR. This compound's primary target is NUPR1, and its efficacy is correlated with NUPR1 expression.[1]
-
If NUPR1 expression is low, consider using a different cell line known to have high NUPR1 expression.
-
Alternatively, you can transiently or stably overexpress NUPR1 in your cell line to sensitize it to this compound.
-
Possible Cause 2: Issues with Compound Stability or Activity.
-
Troubleshooting Steps:
-
Ensure proper storage of this compound according to the manufacturer's instructions to maintain its stability.
-
Prepare fresh stock solutions of this compound for each experiment. The hydrochloride salt of this compound generally has better water solubility and stability.[3]
-
Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Possible Cause 3: Acquired Resistance to this compound.
-
Troubleshooting Steps:
-
If working with long-term cultures, be aware that cells can develop resistance to this compound.[9]
-
Transcriptomic analysis of resistant cells has shown an upregulation of stress response and survival pathways.[9]
-
Consider combination therapies. This compound has been shown to sensitize cancer cells to genotoxic agents like 5-fluorouracil.[5][10]
-
Issue 2: Inconsistent Results in Cell Death Assays
Possible Cause 1: Multiple Cell Death Pathways Activated.
-
Troubleshooting Steps:
-
This compound can induce apoptosis, necroptosis, and ferroptosis.[4][6][11] The dominant pathway may vary between cell lines and experimental conditions.
-
To dissect the specific cell death mechanism, use a combination of assays:
-
Apoptosis: Measure caspase 3/7 activity.[1][3] This can be inhibited by the pan-caspase inhibitor Z-VAD-FMK.[4][6]
-
Necroptosis: Measure lactate dehydrogenase (LDH) release.[1][3] This can be inhibited by Necrostatin-1 (Nec-1).[4][6]
-
Ferroptosis: Measure lipid peroxidation (e.g., MDA accumulation) and ROS levels.[6][7] This can be inhibited by Ferrostatin-1 (Fer-1).[6]
-
-
Experimental Workflow for Dissecting Cell Death Pathways
Caption: Workflow for identifying the dominant cell death pathway induced by this compound.
Issue 3: No Observable Change in NUPR1 Nuclear Localization
Possible Cause 1: Suboptimal Imaging or Staining Protocol.
-
Troubleshooting Steps:
-
Optimize your immunofluorescence protocol for NUPR1 staining, including antibody concentration and incubation times.
-
Ensure proper cell permeabilization to allow antibody access to the nucleus.
-
Use high-resolution confocal microscopy to accurately visualize subcellular localization.
-
Possible Cause 2: Insufficient this compound Concentration or Treatment Duration.
-
Troubleshooting Steps:
This compound Mechanism of Action: NUPR1 Inhibition
Caption: this compound inhibits NUPR1 nuclear translocation by blocking its interaction with importins.
Data Presentation: Quantitative Outcomes of this compound Assays
| Assay Type | Cell Lines | This compound Concentration | Incubation Time | Expected Outcome | Reference |
| Cell Viability (IC50) | Pancreatic Cancer Panel | 0.84 - 4.93 µM | 72 hours | Dose-dependent decrease in viability | [1][3] |
| Various Cancer Panel | 0.42 - 7.75 µM | 24-72 hours | Dose-dependent decrease in viability | [1][2][3] | |
| Necroptosis | Pancreatic Cancer Panel | 3 - 5 µM | 24 hours | Significant increase in LDH release | [1][3] |
| Apoptosis | Pancreatic Cancer Panel | 3 - 5 µM | 24 hours | Significant increase in Caspase 3/7 activity | [1][3] |
| ROS Production | MiaPaCa-2 | Concentration-dependent | 72 hours | Increased ROS levels | [6][7] |
| Lipid Peroxidation | MiaPaCa-2 | Concentration-dependent | 72 hours | Increased MDA accumulation | [6][7] |
| NUPR1 Translocation | MiaPaCa-2 | 5 mg/kg (in vivo) | 30 days | Strong decrease in nuclear NUPR1 | [5] |
Experimental Protocols
Cell Viability Assay
-
Plate cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0-100 µM).[2][3]
-
Assess cell viability using a reagent such as CellTiter-Blue.[2]
-
Normalize the results to untreated control cells.
LDH Release Assay (Necroptosis)
-
Plate cells and treat with this compound as described for the cell viability assay.
-
After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Increased LDH in the supernatant is indicative of compromised cell membrane integrity and necroptosis.[1]
Caspase 3/7 Activity Assay (Apoptosis)
-
Plate cells in a 96-well plate and treat with this compound.
-
At the end of the treatment period, add a luminogenic caspase-3/7 substrate to the wells.
-
Incubate according to the manufacturer's protocol.
-
Measure luminescence, which is proportional to caspase 3/7 activity and apoptosis.[1]
ROS Production Assay
-
Treat cells with this compound for the desired time.
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., CellROX or MitoSOX Red).[6]
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.
-
An increase in fluorescence indicates elevated ROS levels.
Immunofluorescence for NUPR1 Localization
-
Grow cells on coverslips and treat with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against NUPR1.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of NUPR1 using confocal microscopy.[5]
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Biochemicals - CAT N°: 34974 [bertin-bioreagent.com]
- 9. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NUPR1 protects against hyperPARylation-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mitochondrial catastrophe induced by NUPR1 inhibitors as a novel strategy to fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Design for ZZW-115 Combination Therapy Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers designing and conducting combination therapy studies with ZZW-115.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1).[1] It binds to the nuclear localization signal (NLS) region of NUPR1, preventing its translocation from the cytoplasm to the nucleus.[2][3] This inhibition disrupts NUPR1's role in various cellular processes, including DNA repair and stress response, ultimately leading to cancer cell death.[2][4][5]
Q2: What types of cell death are induced by this compound?
A2: this compound has been shown to induce multiple forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis.[3][6][7] This multi-faceted mechanism of action may help to overcome resistance to therapies that target a single cell death pathway.[3][7]
Q3: What is the rationale for using this compound in combination therapy?
A3: The rationale for using this compound in combination therapy stems from its ability to sensitize cancer cells to other anticancer agents. By inhibiting NUPR1, this compound can impair DNA damage repair mechanisms, making tumor cells more susceptible to genotoxic agents like 5-fluorouracil (5-FU).[2] Additionally, its ability to induce ferroptosis can be synergistically enhanced by combination with ferroptosis-inducing compounds.[6]
Q4: How can I assess for synergy between this compound and another compound?
A4: Synergy is typically assessed by determining the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[8][9][10] This requires generating dose-response curves for each drug individually and in combination at various ratios.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound combination therapy experiments.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| ZZW-COMB-01 | High variability in cell viability readouts between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug concentrations due to pipetting errors. 3. Edge effects in multi-well plates. 4. Precipitation of this compound or the combination agent. | 1. Ensure a single-cell suspension before seeding and mix gently between plating wells. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Check the solubility of both compounds in the final culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%).[11] |
| ZZW-COMB-02 | No synergistic effect observed with a genotoxic agent. | 1. Suboptimal dosing of one or both agents. 2. The chosen cell line may have intrinsic resistance mechanisms. 3. Incorrect timing of drug administration. | 1. Perform thorough single-agent dose-response experiments to determine the IC50 of each drug. Use a range of concentrations around the IC50 for combination studies. 2. Verify the expression of NUPR1 in the cell line. Consider using a cell line with known sensitivity. 3. For agents with different mechanisms of action, a sequential dosing schedule (e.g., pre-treatment with this compound before adding the genotoxic agent) may be more effective than simultaneous administration. |
| ZZW-COMB-03 | Increased toxicity in non-cancerous control cells. | 1. The combination may have off-target effects. 2. The concentrations used are too high for the control cell line. | 1. Evaluate the expression of NUPR1 in the control cell line. 2. Perform dose-response curves on the control cell line to determine its sensitivity to each agent alone and in combination. 3. Consider using a lower, non-toxic concentration of this compound that still provides a sensitizing effect. |
| ZZW-COMB-04 | Conflicting synergy results from different analysis methods. | 1. Different synergy models (e.g., Loewe additivity vs. Bliss independence) can yield different results. 2. Experimental noise and variability in the data. | 1. The Chou-Talalay method (Combination Index) is a widely accepted standard.[8][9][10] Clearly state the method used in your analysis. 2. Ensure high-quality data with sufficient replicates. Consider using response surface analysis for a more comprehensive view of the drug interaction. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Monotherapy in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | 72 hours[1] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | 72 hours[1] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | 24-72 hours[1] |
| SaOS-2 | Osteosarcoma | 7.75 | 24-72 hours[1] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | ~3-5 | 24 hours[3] |
Table 2: In Vivo Efficacy of this compound in Combination with 5-FU in a PDAC Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 30 |
| Control (Vehicle) | 0.5% DMSO in physiologic serum | ~1000 |
| 5-FU | 20 mg/kg | ~500 |
| This compound | 2.5 mg/kg | ~400 |
| 5-FU + this compound | 20 mg/kg + 2.5 mg/kg | 28.48 ± 8.59[2] |
Experimental Protocols
Protocol 1: Determination of Synergy using the Combination Index (CI) Method
-
Single-Agent Dose-Response:
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and the combination drug in separate wells. Include a vehicle-only control.
-
Incubate for a predefined period (e.g., 72 hours).
-
Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®).
-
Calculate the IC50 value for each drug.
-
-
Combination Dose-Response:
-
Based on the individual IC50 values, prepare combination dilutions at a constant ratio (e.g., based on the ratio of their IC50s) and at non-constant ratios.
-
Treat cells with the combination dilutions.
-
Assess cell viability after the same incubation period.
-
-
Data Analysis:
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[9]
-
Generate Fa-CI plots (Fraction affected vs. CI) and isobolograms to visualize the interaction.
-
Interpret the results: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][10]
-
Protocol 2: Western Blot Analysis of DNA Damage and Apoptosis Markers
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., γH2AX for DNA damage, cleaved caspase-3 for apoptosis, NUPR1) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Mechanism of this compound action and synergy with genotoxic agents.
Caption: Experimental workflow for assessing this compound combination therapy.
Caption: Logical troubleshooting flow for unexpected combination study results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging role of nuclear protein 1 (NUPR1) in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. punnettsquare.org [punnettsquare.org]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
ZZW-115: A Potent Derivative of Trifluoperazine with Enhanced Anticancer Efficacy
A Comparative Analysis of ZZW-115 and its Parent Compound, Trifluoperazine, in Oncology Research
In the landscape of anticancer drug development, the optimization of existing therapeutic agents presents a promising avenue for enhancing efficacy and reducing toxicity. This guide provides a detailed comparison of this compound, a novel NUPR1 inhibitor, and its parent compound, the well-established antipsychotic drug trifluoperazine (TFP). While both compounds exhibit anticancer properties, this compound was specifically designed as a more potent and targeted agent, demonstrating significantly improved performance in preclinical studies. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanisms of action of these two molecules.
Executive Summary
This compound, a derivative of trifluoperazine, has emerged as a highly potent inhibitor of the nuclear protein 1 (NUPR1), a key player in cancer progression and stress response.[1][2] Experimental data reveals that this compound is approximately 10 times more effective than trifluoperazine in inducing cancer cell death.[3] This enhanced efficacy is attributed to its targeted inhibition of NUPR1's nuclear translocation, leading to multiple forms of programmed cell death, including necroptosis, apoptosis, and ferroptosis.[4] In contrast, trifluoperazine's primary mechanism of action is the antagonism of dopamine D2 receptors, although it also exhibits NUPR1 inhibitory activity.[2][5] This dual-target nature of TFP may contribute to its neurological side effects, which are reportedly absent with this compound treatment in preclinical models.[1][6]
Quantitative Assessment of In Vitro Efficacy
The following tables summarize the binding affinity and cytotoxic effects of this compound and trifluoperazine across various cancer cell lines, providing a clear quantitative comparison of their potency.
Table 1: Binding Affinity to NUPR1
| Compound | Dissociation Constant (Kd) |
| This compound | 2.1 µM[7] |
| Trifluoperazine | Binds to NUPR1, but specific Kd not consistently reported in comparative studies |
Table 2: Comparative IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of a specific biological process, in this case, cell viability.
| Cell Line | Cancer Type | This compound IC50 (µM) | Trifluoperazine IC50 (µM) |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | ~2.90[8] | ~10[9] |
| HepG2 | Hepatocellular Carcinoma | 0.42[7] | Data not available |
| SaOS-2 | Osteosarcoma | 7.75[7] | Data not available |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84[7] | Data not available |
| HN14 | Head and Neck Cancer | 4.93[7] | Data not available |
| U87MG | Glioblastoma | Data not available | ~10[9] |
| SW620 | Colorectal Cancer | Data not available | 13.9[9] |
| HCT116 | Colorectal Cancer | Data not available | Not specified[9] |
Mechanisms of Action
This compound: Targeted Inhibition of NUPR1 Nuclear Translocation
This compound exerts its potent anticancer effects by specifically targeting the nuclear protein 1 (NUPR1). NUPR1 is a stress-induced protein that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and DNA repair.[10][11] this compound binds to the nuclear localization signal (NLS) region of NUPR1, thereby preventing its interaction with importins and inhibiting its translocation from the cytoplasm to the nucleus.[8][11][12] This cytoplasmic retention of NUPR1 disrupts its downstream signaling pathways, leading to a cascade of events that culminate in cancer cell death through multiple mechanisms, including necroptosis, apoptosis, and ferroptosis.[4]
References
- 1. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 2. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of AAV‑mediated NUPR1 knockdown and trifluoperazine induces premature senescence in human lung adenocarcinoma A549 cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 12. mdpi.com [mdpi.com]
Validating the Anti-Cancer Efficacy of ZZW-115: A Comparative Guide Across Diverse Tumor Types
This guide provides a comprehensive comparison of the anti-cancer agent ZZW-115's performance against various tumor types and in relation to other therapeutic alternatives. The data presented is intended for researchers, scientists, and professionals in drug development, offering objective experimental evidence to support the validation of this compound's anti-cancer activities.
This compound is a potent and selective small molecule inhibitor of the nuclear protein 1 (NUPR1), a stress-induced protein overexpressed in a multitude of cancers.[1][2] By targeting NUPR1, this compound disrupts critical cellular processes that cancer cells rely on for survival and proliferation, leading to multi-faceted cell death mechanisms.[3][4]
In Vitro Anti-Cancer Activity of this compound
This compound has demonstrated broad-spectrum anti-cancer activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, summarized in Table 1, indicate potent cytotoxic effects in the sub-micromolar to low micromolar range.
| Tumor Type | Cell Line | IC50 (µM) | Reference(s) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ANOR | 0.84 | [5] |
| MiaPaCa-2 | Not specified, but sensitive | [6] | |
| 02-063 | Range: 0.84 - 4.93 | [3] | |
| LIPC | Range: 0.84 - 4.93 | [3] | |
| Foie8b | Range: 0.84 - 4.93 | [3] | |
| HN14 | 4.93 | [5] | |
| Panc-1 | Sensitive | [6] | |
| Panel of 11 PDAC lines | 0.84 - 4.93 | [3] | |
| Hepatocellular Carcinoma (HCC) | HepG2 | 0.42 | [5] |
| Hep3B | Sensitive | [7][8] | |
| Osteosarcoma | SaOS-2 | 7.75 | [5] |
| Breast Cancer | MCF7 | 0.42 | |
| Other Cancers (Glioblastoma, Lymphoma, Leukemia) | Panel of 16 cell lines | 0.25 - 7.75 | [3] |
In Vivo Efficacy of this compound in Preclinical Models
The potent in vitro activity of this compound translates to significant anti-tumor effects in vivo, as demonstrated in various mouse xenograft and syngeneic models.
| Model | Treatment Regimen | Outcome | Reference(s) |
| MiaPaCa-2 Xenograft (PDAC) | 5 mg/kg, daily for 30 days | Tumor growth arrest followed by progressive decrease in size, nearing disappearance. | [5] |
| Orthotopic Panc02 (PDAC, immunocompetent mice) | 5 mg/kg, daily for 30 days | Tumors became almost unmeasurable. | [5] |
| PDX1-Cre KrasG12D Ink4afl/fl (spontaneous PDAC) | 5 mg/kg, daily for 3 weeks | Significant increase in tumor necrotic area (from ~3.5% to 43%). | [6] |
| MiaPaCa-2 Xenograft with 5-FU | 2.5 mg/kg this compound + 20 mg/kg 5-FU, daily for 30 days | Complete tumor regression. | [6] |
| HepG2 & Hep3B Xenografts (HCC) | Not specified | Demonstrated extraordinary antitumor effect. | [7][8] |
Comparison with Other Anti-Cancer Agents
A key advantage of this compound is its efficacy in contexts where other standard-of-care agents fail, as well as its synergistic potential.
| Comparison | Observation | Reference(s) |
| vs. Trifluoperazine (TFP) | This compound is approximately 10 times more potent than its parent compound, TFP, and lacks its neurological side effects. | [6] |
| vs. Gemcitabine & Oxaliplatin | MiaPaCa-2 cells resistant to gemcitabine or oxaliplatin retain their sensitivity to this compound. | [6] |
| vs. Paclitaxel | At concentrations inducing similar levels of apoptosis (caspase activation), this compound demonstrates stronger overall anticancer activity due to its multi-modal cell killing mechanism. | [6] |
| Combination with Genotoxic Agents | This compound sensitizes pancreatic cancer cells to the DNA-damaging effects of 5-FU, oxaliplatin, gemcitabine, and γ-radiation. | [6] |
| vs. Sorafenib (HCC) | NUPR1, the target of this compound, is implicated in Sorafenib resistance in hepatocellular carcinoma. | [7][8][9][10] |
Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects by inhibiting NUPR1, which triggers a cascade of events leading to cancer cell death through multiple, distinct mechanisms.
By binding to NUPR1, this compound prevents its interaction with importins, thereby inhibiting the nuclear translocation of NUPR1.[6] This cytoplasmic retention and inhibition of NUPR1 function leads to mitochondrial dysfunction, characterized by decreased ATP production and increased reactive oxygen species (ROS), which in turn activates multiple cell death pathways including apoptosis, necroptosis, and ferroptosis.[3][4][6] Furthermore, the inhibition of NUPR1's nuclear function impairs the DNA damage response, sensitizing cancer cells to genotoxic agents.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma [iris.cnr.it]
- 9. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma [iris.unipa.it]
- 10. 用小分子化合物 this compound 靶向 NUPR1 是治疗肝细胞癌的有效策略。 - Suppr | 超能文献 [suppr.wilddata.cn]
A Comparative Analysis of ZZW-115 with other known NUPR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ZZW-115, a potent inhibitor of Nuclear Protein 1 (NUPR1), against other known inhibitors. The objective is to offer a clear, data-driven comparison of their performance, supported by experimental evidence, to aid in research and drug development efforts targeting NUPR1.
Introduction to NUPR1 and its Inhibition
Nuclear Protein 1 (NUPR1), also known as p8, is a stress-inducible protein that is overexpressed in a variety of cancers, including pancreatic, breast, and lung cancer.[1] It plays a crucial role in cellular processes such as proliferation, apoptosis, and stress response.[1] The overexpression of NUPR1 is linked to tumor progression and resistance to therapy, making it an attractive target for cancer treatment.[1][2] NUPR1 inhibitors are a class of compounds designed to block the activity of the NUPR1 protein, thereby disrupting the cellular processes that contribute to cancer growth and survival.[1]
This compound: A Potent NUPR1 Inhibitor
This compound is a derivative of the antipsychotic drug trifluoperazine (TFP), which was identified as a NUPR1 inhibitor.[3][4] Through a multidisciplinary optimization approach, this compound was developed to exhibit a stronger affinity for NUPR1 and enhanced anticancer activity compared to its parent compound, TFP.[3][4] Notably, this compound has shown a dose-dependent tumor regression in preclinical models with no apparent neurological side effects, a significant improvement over TFP.[4]
Comparative Performance of NUPR1 Inhibitors
This section provides a quantitative comparison of this compound with other known NUPR1 inhibitors, Trifluoperazine (TFP) and AJO14. The data is summarized in the tables below.
Table 1: In Vitro Efficacy of NUPR1 Inhibitors
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |
| This compound | NUPR1 | Hep2G (Liver Cancer) | 0.42 | [3] |
| SaOS-2 (Osteosarcoma) | 7.75 | [3] | ||
| ANOR (Pancreatic Cancer) | 0.84 | [3] | ||
| HN14 (Pancreatic Cancer) | 4.93 | [3] | ||
| Trifluoperazine (TFP) | NUPR1 | Pancreatic Cancer Cells | ~10 | [3][5] |
| U266 (Multiple Myeloma) | 20 | [6] | ||
| RPMI 8226 (Multiple Myeloma) | 25 | [6] | ||
| AJO14 | NUPR1 | MIA PaCa-2 (Pancreatic Cancer) | 10.6 - 23.7 | [2][7] |
Table 2: Binding Affinity of NUPR1 Inhibitors
| Inhibitor | Target | Binding Affinity (Kd in µM) | Reference |
| This compound | NUPR1 | 2.1 | [3] |
| AJO14 | NUPR1 | 4.9 | [2] |
Mechanism of Action: A Comparative Overview
This compound and other NUPR1 inhibitors induce cancer cell death through multiple mechanisms. A key mechanism of this compound is the induction of both necroptosis and apoptosis.[3][5] This is accompanied by mitochondrial dysfunction, leading to decreased ATP production and an increase in reactive oxygen species (ROS).[3] Furthermore, this compound has been shown to inhibit the nuclear translocation of NUPR1, a critical step for its function as a transcriptional regulator.[5]
AJO14, another NUPR1 inhibitor, also induces cell death via apoptosis and necroptosis, driven by mitochondrial catastrophe.[7][8] Trifluoperazine (TFP) has also been shown to induce apoptosis in cancer cells by targeting NUPR1.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by NUPR1 inhibition and a general workflow for evaluating NUPR1 inhibitors.
Caption: Signaling pathway of this compound-mediated NUPR1 inhibition.
Caption: Experimental workflow for evaluating NUPR1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the NUPR1 inhibitor (e.g., this compound) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of viability versus the inhibitor concentration.
LDH Release Assay (Necroptosis)
-
Cell Culture and Treatment: Culture cells in 96-well plates and treat with the NUPR1 inhibitor as described for the cell viability assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).
Caspase-3/7 Activity Assay (Apoptosis)
-
Cell Treatment: Treat cells with the NUPR1 inhibitor in a 96-well plate.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the treated cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.
NUPR1 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the NUPR1 inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody against NUPR1 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of NUPR1 using a fluorescence microscope. A decrease in the nuclear signal compared to the cytoplasmic signal indicates inhibition of translocation.[5]
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of purified NUPR1 protein in the microcalorimeter cell and a solution of the inhibitor in the injection syringe.
-
Titration: Inject small aliquots of the inhibitor solution into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed during the binding interaction.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
This compound has emerged as a highly potent NUPR1 inhibitor with significant promise for cancer therapy. Its improved efficacy and favorable safety profile compared to its predecessor, TFP, make it a compelling candidate for further development. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers working on NUPR1-targeted cancer therapies. Future research should continue to explore the full therapeutic potential of this compound and other novel NUPR1 inhibitors, both as monotherapies and in combination with existing anticancer agents.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. AJO14 | NUPR1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an efficient NUPR1 inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanism of ZZW-115: A Comparative Guide to its Anticancer Activity
A comprehensive analysis of current research reveals that ZZW-115, a potent inhibitor of the nuclear protein 1 (NUPR1), exerts its anticancer effects through a multi-pronged mechanism that culminates in the induction of multiple forms of programmed cell death. This guide provides a detailed comparison of the experimental data from available studies, outlining the signaling pathways and cellular processes affected by this compound and its alternatives.
Initial investigations into this compound, a derivative of the antipsychotic drug trifluoperazine, identified it as a high-affinity binder to NUPR1, a stress-inducible protein overexpressed in numerous cancers, including pancreatic ductal adenocarcinoma (PDAC)[1]. This interaction is central to its mechanism of action, preventing the translocation of NUPR1 from the cytoplasm to the nucleus and thereby inhibiting its pro-survival functions[2][3].
Subsequent studies have elucidated that this primary action triggers a cascade of downstream events, leading to cancer cell death through at least three distinct, and at times concurrent, pathways: necroptosis, apoptosis, and ferroptosis.
Comparative Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its efficacy, often in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| ANOR | Pancreatic Cancer | 0.84 | [1][4] |
| HN14 | Pancreatic Cancer | 4.93 | [1][4] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | [4][5] |
| SaOS-2 | Osteosarcoma | 7.75 | [4][5] |
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly stated as a single value, but effective concentrations are in the low µM range | [1][6] |
The Triad of Cell Death: Necroptosis, Apoptosis, and Ferroptosis
A key finding in the study of this compound is its ability to induce multiple forms of programmed cell death. This multifaceted approach may offer an advantage in treating cancers that have developed resistance to therapies that trigger a single cell death pathway.
Necroptosis and Apoptosis
This compound treatment has been shown to induce both necroptosis (a form of programmed necrosis) and apoptosis (programmed cell death). This dual effect was demonstrated by measuring markers for each pathway: lactate dehydrogenase (LDH) release for necroptosis and caspase-3/7 activity for apoptosis. In pancreatic cancer cell lines, this compound treatment resulted in a significant, dose-dependent increase in both LDH release and caspase activity[1][2][6].
Interestingly, one study compared the efficacy of this compound to the standard chemotherapeutic agent paclitaxel. While both drugs induced apoptosis, this compound also triggered necroptosis, suggesting a broader mechanism of action that could be beneficial in overcoming apoptosis resistance[7].
Ferroptosis
More recent investigations have unveiled a third mode of cell death induced by this compound: ferroptosis. This iron-dependent form of cell death is characterized by the accumulation of lipid peroxides. Treatment with this compound was found to increase lipid peroxidation and mitochondrial dysfunction, hallmarks of ferroptosis[8][9]. The induction of ferroptosis by this compound could be reversed by the ferroptosis inhibitor ferrostatin-1 (Fer-1), confirming this aspect of its mechanism[8][9].
Signaling Pathways and Molecular Mechanisms
The inhibition of NUPR1 by this compound initiates a complex signaling cascade that disrupts cellular homeostasis and leads to cell death.
As depicted in the diagram, this compound binding to cytoplasmic NUPR1 prevents its nuclear translocation. This leads to mitochondrial dysfunction, characterized by an overproduction of reactive oxygen species (ROS) and depletion of ATP[1][4]. The increase in ROS contributes to lipid peroxidation, a key driver of ferroptosis[8]. The severe energy depletion from ATP loss is a major factor in inducing both necroptosis and apoptosis[7].
Furthermore, the inhibition of nuclear NUPR1 function has been shown to decrease the SUMOylation of proteins involved in the DNA damage response (DDR)[3]. This impairment of DNA repair mechanisms sensitizes cancer cells to genotoxic agents, such as chemotherapy and radiation[3][6].
Combination Therapies and Alternative Agents
The unique mechanism of this compound makes it a candidate for combination therapies. Studies have shown that this compound can enhance the efficacy of various agents.
| Combination Agent | Rationale | Observed Effect | Reference |
| Ferroptosis Inducers (Erastin, RSL3) | Synergistic induction of ferroptosis | Increased cancer cell killing | [8] |
| Glutathione Synthesis Inhibitor (BSO) | Enhancing oxidative stress | Increased efficacy of this compound | [8] |
| Genotoxic Agents (5-FU, Oxaliplatin, γ-radiation, Gemcitabine) | Inhibition of DNA repair by this compound | Potentiation of DNA damage and cell death | [3] |
| Sorafenib | Overcoming resistance in HCC | This compound is effective in Sorafenib-resistant models | [7] |
Compared to its parent compound, trifluoperazine (TFP), this compound exhibits significantly greater potency, with approximately 10 times more efficiency in killing pancreatic cancer cells, and importantly, without the neurological side effects associated with TFP[1][3].
Experimental Protocols
Cell Viability Assay
Cell viability is a crucial measure of a drug's cytotoxic effect. A common method used in the cited studies is the crystal violet staining assay.
Measurement of Necroptosis (LDH Release) and Apoptosis (Caspase Activity)
To dissect the mode of cell death, distinct assays are employed.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the cell culture medium is an indicator of compromised cell membrane integrity, a hallmark of necrosis/necroptosis. Commercially available kits are used to quantify LDH activity in the supernatant of treated cells.
-
Caspase-3/7 Activity Assay: Caspases are key executioner enzymes in the apoptotic pathway. Assays using a luminogenic substrate for caspase-3 and -7 are utilized to measure their activity, indicating the induction of apoptosis.
Cross-Validation and Future Directions
A noteworthy observation is that a significant portion of the foundational research on this compound's mechanism of action has been conducted by a collaborative group of research institutions[1][2][3][7]. While this has led to a deep and consistent understanding of the drug's effects, independent validation of these findings by unaffiliated research groups will be a crucial next step in the preclinical development of this compound. Such cross-validation will strengthen the body of evidence and further support its potential as a novel anticancer therapeutic.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ZZW-115 and Other Apoptosis-Inducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the induction of apoptosis remains a cornerstone of many treatment strategies. This guide provides a detailed, data-driven comparison of ZZW-115, a novel NUPR1 inhibitor, with established apoptosis-inducing agents. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to offer an objective resource for evaluating the potential of this compound in cancer research and drug development.
Overview of Compared Agents
This compound is a potent and selective small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in various cancers.[1] this compound uniquely induces tumor cell death through a dual mechanism of apoptosis and necroptosis.[1][2][3] Its mode of action involves triggering mitochondrial metabolism failure, leading to a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[2][4]
Paclitaxel , a member of the taxane family of chemotherapeutic drugs, is a widely used apoptosis-inducing agent. It functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to the induction of apoptosis in rapidly dividing cancer cells.
Etoposide is a topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, resulting in DNA strand breaks and the activation of the apoptotic cascade.
Performance Comparison: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other apoptosis-inducing agents across various cancer cell lines. It is important to note that direct head-to-head comparisons in the same study provide the most robust data. Where such data is unavailable, IC50 values from different studies are presented with the caveat that experimental conditions may vary.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | 72 hours | [1] |
| HN14 | Head and Neck Cancer | 4.93 | 72 hours | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | 24-72 hours | [1] |
| SaOS-2 | Osteosarcoma | 7.75 | 24-72 hours | [1] |
| MCF7 | Breast Cancer | 0.42 | Not Specified | [1] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | 2.90 | Not Specified | [5] |
Table 2: Head-to-Head Comparison of this compound and Paclitaxel in MiaPaCa-2 Cells
A study directly compared the effects of this compound and paclitaxel on pancreatic cancer cells.[2] While a specific IC50 comparison was not provided, the study noted that this compound demonstrated stronger anticancer activity at concentrations that induced a similar level of caspase activation as paclitaxel.[2] The study also highlighted that at a concentration of 5 µM for this compound and 8 nM for paclitaxel, both drugs induced caspase 3/7 activity, but this compound also induced significant LDH release, indicative of necroptosis.[2]
Table 3: IC50 Values of Common Apoptosis-Inducing Agents in Various Cancer Cell Lines (for reference)
Disclaimer: The following data is compiled from different sources and not from direct head-to-head studies with this compound. Direct comparison of these values with those of this compound should be made with caution due to potential variations in experimental protocols.
| Agent | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2 | 24 hours | [6][7] |
| Doxorubicin | MCF-7 | Breast Cancer | 2.5 | 24 hours | [6][7] |
| Doxorubicin | HeLa | Cervical Cancer | 2.9 | 24 hours | [6][7] |
| Etoposide | SW1783 | Anaplastic Astrocytoma | ~50 | 48 hours | [8] |
| Etoposide | Hep-G2 | Hepatocellular Carcinoma | Not specified | Not specified | [9] |
Signaling Pathways and Mechanisms of Action
The induction of apoptosis is a complex process involving distinct signaling cascades. The diagrams below illustrate the signaling pathway of this compound and a generalized representation of the intrinsic and extrinsic apoptosis pathways activated by many conventional chemotherapeutic agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of apoptosis-inducing agents.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, paclitaxel) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the desired compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.
Protocol:
-
Cell Lysis: After compound treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity kit.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate specific for Caspase-3/7 to the cell lysate.
-
Incubation: Incubate the mixture at room temperature to allow for cleavage of the substrate by active caspases.
-
Signal Detection: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the Caspase-3/7 activity.
Conclusion
This compound presents a novel and potent mechanism for inducing cancer cell death, distinct from traditional apoptosis-inducing agents. Its ability to engage both apoptotic and necroptotic pathways suggests a potential advantage in overcoming resistance to therapies that solely target apoptosis. The provided data indicates that this compound is effective at low micromolar concentrations across a range of cancer cell lines. While direct, extensive head-to-head comparative data with a wide array of conventional chemotherapeutics is still emerging, the initial findings, particularly the comparison with paclitaxel, are promising. Further research is warranted to fully elucidate the therapeutic potential of this compound and its place in the arsenal of anti-cancer agents. This guide serves as a foundational resource for researchers interested in exploring this novel compound and its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Assessing the Reproducibility of In Vivo Anti-Tumor Effects of ZZW-115: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of ZZW-115, a novel inhibitor of the Nuclear Protein 1 (NUPR1), against alternative therapeutic agents. The data presented is collated from preclinical studies to assess the reproducibility and comparative efficacy of this compound in various cancer models.
Introduction to this compound
This compound is a potent small molecule inhibitor of NUPR1, a stress-inducible protein overexpressed in numerous malignancies, including pancreatic and hepatocellular carcinoma.[1][2][3] By targeting NUPR1, this compound disrupts multiple cancer-associated processes, leading to tumor cell death through various mechanisms such as necroptosis, apoptosis, and ferroptosis.[1][2][4] Preclinical studies have demonstrated its significant anti-tumor activity in vivo, positioning it as a promising candidate for cancer therapy.[4][5]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily by binding to NUPR1 and inhibiting its function. This leads to a cascade of downstream events culminating in cancer cell death.
Caption: Mechanism of action of this compound.
Comparative In Vivo Efficacy of this compound
This section compares the in vivo anti-tumor effects of this compound with other NUPR1 inhibitors and standard-of-care chemotherapies in pancreatic and hepatocellular carcinoma models.
Pancreatic Cancer Models
| Treatment Agent | Mouse Model | Cell Line | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Nude Mice | MiaPaCa-2 Xenograft | 5 mg/kg/day | Near complete tumor regression | [5] |
| Trifluoperazine (TFP) | Nude Mice | MiaPaCa-2 Xenograft | Not specified | Less effective than this compound | [2] |
| LZX-2-73 | Nude Mice | MIA PaCa-2 Xenograft | 5 or 25 mg/kg/day | Significant tumor volume reduction | [3] |
| Gemcitabine + nab-paclitaxel | NOD/SCID Mice | AsPC-1 Xenograft | Gemcitabine: 100 mg/kg; nab-paclitaxel: 10 mg/kg | 72% (nab-paclitaxel alone) | [6] |
| FOLFIRINOX | Spontaneous Pancreatic Cancer Mouse Model | KPC mice | Not specified | Improved survival over gemcitabine | [7] |
Hepatocellular Carcinoma Models
| Treatment Agent | Mouse Model | Cell Line | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Nude Mice | HepG2 & Hep3B Xenografts | Not specified | Significant antitumor effect | [8][9] |
| Sorafenib | Nude Mice | HLE Xenograft | 25 mg/kg | 49.3% | [10] |
| Sorafenib | Patient-Derived Xenograft (PDX) | 10 HCC models | 30 mg/kg/day | Significant inhibition in 7/10 models | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for an accurate assessment of the reproducibility of the findings.
In Vivo Tumor Xenograft Studies
A generalized workflow for assessing in vivo anti-tumor efficacy is depicted below. Specific details for each agent are provided in the subsequent sections.
Caption: Generalized workflow for in vivo xenograft studies.
This compound Protocol (Pancreatic Cancer Model):
-
Animal Model: Nude mice.[5]
-
Cell Line: MiaPaCa-2 human pancreatic cancer cells.[5]
-
Procedure: 2 x 10^6 MiaPaCa-2 cells were subcutaneously injected into the flanks of nude mice. When tumors reached a volume of 100-150 mm³, mice were randomized into treatment and control groups.[5]
-
Treatment: this compound was administered daily via intraperitoneal injection at doses of 0.5, 1.0, 2.5, or 5 mg/kg for 30 days. The control group received a vehicle solution.[5]
-
Tumor Measurement: Tumor volume was measured every 3-5 days using calipers.[5]
-
Endpoint: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.
Sorafenib Protocol (Hepatocellular Carcinoma Model):
-
Animal Model: Nude mice.[10]
-
Cell Line: HLE human hepatocellular carcinoma cells.[10]
-
Procedure: Tumor tissue was inoculated into the armpit of mice. When tumor volumes reached approximately 100 mm³, treatment was initiated.[10]
-
Treatment: Sorafenib was administered by gavage at a dose of 25 mg/kg, five times per week for three consecutive weeks.[10]
-
Tumor Measurement: Tumor volume and body weight were measured every three days.[10]
-
Endpoint: After three weeks, tumors were excised and weighed.
Signaling Pathway of this compound Induced Cell Death
This compound's inhibition of NUPR1 triggers multiple cell death pathways. The diagram below illustrates the key signaling events.
References
- 1. nab-paclitaxel potentiates gemcitabine activity by reducing cytidine deaminase levels in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating NUPR1 as the Primary Target of ZZW-115: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZZW-115, a potent inhibitor of Nuclear Protein 1 (NUPR1), with alternative compounds. Experimental data is presented to validate NUPR1 as the primary target of this compound and to highlight its therapeutic potential in oncology.
Comparative Analysis of NUPR1 Inhibitors
The stress-induced protein NUPR1 is a key regulator of cellular stress responses and is overexpressed in numerous cancers, making it a promising therapeutic target.[1] Several small molecules have been identified as NUPR1 inhibitors, with this compound emerging as a lead candidate. This section compares this compound with its parent compound, Trifluoperazine (TFP), and a more recent inhibitor, AJO14.
Binding Affinity to NUPR1
Isothermal Titration Calorimetry (ITC) has been employed to determine the binding affinity (dissociation constant, Kd) of these inhibitors to NUPR1. A lower Kd value indicates a stronger binding affinity.
| Compound | Dissociation Constant (Kd) for NUPR1 | Reference |
| This compound | 2.1 µM | --INVALID-LINK-- |
| Trifluoperazine (TFP) | ~10-fold weaker than this compound | --INVALID-LINK-- |
| AJO14 | 4.9 µM | --INVALID-LINK-- |
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic effects of this compound and its alternatives across various cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | IC50 Range | Reference |
| This compound | Pancreatic Ductal Adenocarcinoma | 11 PDAC cell lines | 0.84 - 4.93 µM | --INVALID-LINK-- |
| This compound | Various (Glioblastoma, Lymphoma, Leukemia, etc.) | 16 cancer cell lines | 0.25 - 7.75 µM | --INVALID-LINK-- |
| Trifluoperazine (TFP) | Multiple Myeloma | U266, RPMI 8226 | Synergistic with Bortezomib | --INVALID-LINK-- |
| AJO14 | Pancreatic Ductal Adenocarcinoma | 11 PDAC cell lines | 10.6 - 23.7 µM | --INVALID-LINK-- |
| AJO14 | Various (Hepatocarcinoma, Breast, Lung, etc.) | 8 cancer cell lines | Effective killing observed | --INVALID-LINK-- |
In Vivo Efficacy
Preclinical studies using mouse xenograft models have demonstrated the anti-tumor activity of this compound and AJO14.
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| This compound | MiaPaCa-2 pancreatic cancer xenograft | 1, 2.5, or 5 mg/kg | Reduced tumor growth | --INVALID-LINK-- |
| AJO14 | MIA PaCa-2 pancreatic cancer xenograft | 10 mg/kg | Inhibited tumor development | --INVALID-LINK-- |
Safety and Side Effects
A critical aspect of drug development is the safety profile of a compound. While TFP is an established antipsychotic, its use in cancer therapy is associated with significant side effects. In contrast, AJO14 was developed to have a better safety profile than this compound.
| Compound | Known Side Effects / Safety Profile | Reference |
| This compound | Potential for cardiotoxicity due to hERG channel interaction. | --INVALID-LINK-- |
| Trifluoperazine (TFP) | Drowsiness, dizziness, blurred vision, movement disorders (extrapyramidal symptoms), and neuroleptic malignant syndrome. | --INVALID-LINK--, --INVALID-LINK-- |
| AJO14 | Designed to have very low hERG binding ability, suggesting a reduced risk of cardiotoxicity compared to this compound. | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of inhibitor binding to NUPR1.
Protocol:
-
Sample Preparation:
-
Recombinantly express and purify NUPR1 protein.
-
Prepare a concentrated solution of the inhibitor (this compound, TFP, or AJO14).
-
Dialyze both the protein and the inhibitor against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the NUPR1 solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection.
-
Plot the integrated heat data against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Crystal Violet Cytotoxicity Assay
Objective: To determine the cytotoxic effects of NUPR1 inhibitors on cancer cell lines and calculate the IC50 values.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the NUPR1 inhibitors (this compound, TFP, AJO14) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 15 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain.
-
-
Quantification:
-
Solubilize the stain by adding a solubilizing agent (e.g., methanol or a solution containing sodium dodecyl sulfate).
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Mouse Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of NUPR1 inhibitors in a living organism.
Protocol:
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the NUPR1 inhibitor (e.g., this compound or AJO14) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at the specified doses and schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histology, biomarker analysis) as needed.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the inhibitor.
-
Visualizing the Role of this compound
The following diagrams illustrate the NUPR1 signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
Caption: NUPR1 Signaling Pathway in Cancer.
Caption: Mechanism of this compound Action.
References
- 1. Emerging role of nuclear protein 1 (NUPR1) in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 6. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 7. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of ZZW-115 and Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the metabolic effects of ZZW-115, a novel anti-cancer agent, and other established cancer drugs, including paclitaxel, gemcitabine, and sorafenib. The information presented is supported by experimental data to offer an objective comparison of their performance.
Introduction to this compound
This compound is a potent inhibitor of the nuclear protein 1 (NUPR1), a stress-induced protein implicated in cancer progression and treatment resistance. By binding to NUPR1, this compound prevents its nuclear translocation, thereby disrupting critical pathways essential for the survival of cancer cells under stress. This novel mechanism of action leads to tumor cell death through a combination of necroptosis, apoptosis, and ferroptosis, making it a promising candidate for cancer therapy. A key feature of this compound's anti-cancer activity is its profound impact on cellular metabolism, particularly mitochondrial function.
Comparative Metabolic Effects
The following tables summarize the quantitative metabolic effects of this compound in comparison to paclitaxel, a microtubule stabilizer; gemcitabine, a nucleoside analog; and sorafenib, a multi-kinase inhibitor.
| Drug | Target/Mechanism | Effect on ATP Production | Effect on Reactive Oxygen Species (ROS) | Effect on Oxygen Consumption Rate (OCR) |
| This compound | NUPR1 Inhibitor | Significant Decrease . Treatment of MiaPaCa-2 pancreatic cancer cells with this compound resulted in a marked decrease in ATP levels to 48.63% of control cells[1]. This is attributed to a collapse of ATP and a strong reduction in OXPHOS metabolism[2]. | Significant Increase . This compound treatment leads to an overproduction of ROS[2]. | Significant Decrease . A strong decrease in the oxygen consumption rate, particularly in the maximal respiratory capacity, was observed in cancer cells treated with this compound[2]. |
| Paclitaxel | Microtubule Stabilizer | Inhibition . Paclitaxel has been shown to inhibit the metabolic rate in solid tumors, as indicated by a decrease in mean ATP concentration from 7.169 to 5.004 rlu/ml in one study[3]. | Increase . Paclitaxel can induce a 2-fold increase in NADPH oxidase (NOX) activity, leading to the production of extracellular ROS[4]. It also increases mitochondrial ROS production[5]. | Correlated with Resistance . An increase in oxygen consumption rates has been found to be directly correlated with the acquisition of resistance to paclitaxel in lung cancer cells[6]. |
| Gemcitabine | Nucleoside Analog | Decrease . Gemcitabine treatment can lead to a reduction in intracellular ATP levels in pancreatic cancer cells[7]. | Dose-dependent Increase . Gemcitabine treatment induces a dose-dependent increase in ROS levels in pancreatic cancer cells[2]. | No Direct Data Found . Specific quantitative data on the direct effect of gemcitabine on OCR was not prominently available in the searched literature. Its primary mechanism is DNA synthesis inhibition. |
| Sorafenib | Multi-kinase Inhibitor | Decrease . Sorafenib treatment suppresses ATP production in liver cancer cells[8]. In some bladder cancer cell lines, sorafenib impaired cell proliferation as measured by total ATP levels in a dose-dependent manner[9]. | Dose-dependent Increase . Sorafenib significantly and dose-dependently enhances in vitro ROS production in hepatocellular carcinoma cells[10]. | Hindrance of Oxidative Phosphorylation . Sorafenib has been found to hinder oxidative phosphorylation in hepatocellular carcinoma cell lines[11]. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits NUPR1, leading to mitochondrial dysfunction and subsequent cancer cell death.
Caption: Workflow for the comparative metabolic analysis of cancer drugs.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (this compound, paclitaxel, etc.) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate overnight to dissolve the formazan crystals.
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm for MTT and 450-500 nm for XTT.
Lactate Dehydrogenase (LDH) Release Assay (for Necroptosis)
This colorimetric assay quantifies the release of LDH from damaged cells into the culture medium, a marker of necroptosis.
-
Sample Collection: After drug treatment, carefully collect the cell culture supernatant from each well.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.
Caspase-3/7 Activity Assay (for Apoptosis)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Lysis: After drug treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Substrate Addition: Add a proluminescent or fluorogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to the cell lysate.
-
Incubation: Incubate the mixture at room temperature for 1-2 hours.
-
Signal Detection: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
ATP Quantification Assay
This assay measures the intracellular ATP concentration, a key indicator of cellular metabolic health.
-
Cell Lysis: Lyse the cells to release the intracellular ATP.
-
Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. The light intensity is directly proportional to the ATP concentration.
Reactive Oxygen Species (ROS) Measurement
This assay quantifies the levels of intracellular ROS.
-
Probe Loading: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Drug Treatment: Treat the cells with the test compounds.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
Oxygen Consumption Rate (OCR) Measurement
This assay measures the rate at which cells consume oxygen, providing a direct measure of mitochondrial respiration.
-
Cell Seeding: Seed cells in a specialized microplate (e.g., Seahorse XF plate).
-
Drug Injection: Use an instrument like the Seahorse XF Analyzer to inject the test compounds into the wells sequentially.
-
OCR Measurement: The instrument measures the changes in oxygen concentration in the medium over time to calculate the OCR. This allows for the determination of basal respiration, ATP-linked respiration, and maximal respiratory capacity.
References
- 1. Sorafenib is associated with a reduced rate of tumour growth and liver function deterioration in HCV-induced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS/KRAS/AMPK Signaling Contributes to Gemcitabine-Induced Stem-like Cell Properties in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of Paclitaxel on solid tumour analysed by ATP bioluminescence assay and VEGF expression: a translational research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Mechanisms of the Growth Inhibitory Effects of Paclitaxel on Gefitinib-resistant Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel resistance development is associated with biphasic changes in reactive oxygen species, mitochondrial membrane potential and autophagy with elevated energy production capacity in lung cancer cells: A chronological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemcitabine-Loaded Albumin Nanoparticle Exerts An Antitumor Effect on Gemcitabine-Resistant Pancreatic Cancer Cells Induced by MDR1 and MRP1 Overexpression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib kills liver cancer cells by disrupting SCD1-mediated synthesis of monounsaturated fatty acids via the ATP-AMPK-mTOR-SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sorafenib-induced hepatocellular carcinoma cell death depends on reactive oxygen species production in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of sorafenib on the energy metabolism of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZZW-115: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ZZW-115 are paramount for laboratory safety and environmental protection. this compound, a potent inhibitor of the nuclear protein 1 (NUPR1), is utilized in cancer research for its cytotoxic properties.[1][2] Due to its biological activity, all materials contaminated with this compound must be treated as hazardous waste. Adherence to the following procedures will ensure the safe management and disposal of this compound.
Immediate Safety and Handling Precautions
While one Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), another product information sheet advises treating it as hazardous pending further information.[3][4] Given its cytotoxic nature, a cautious approach is warranted.
Personal Protective Equipment (PPE): A comprehensive safety program involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). When handling this compound in its solid form or in solution, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves are required.
-
Lab Coat: A protective lab coat should be worn.
-
Eye Protection: Appropriate safety glasses or goggles must be used.
-
Respiratory Protection: Handling should be conducted in a fume hood to prevent inhalation.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound hydrochloride is presented in the table below.
| Property | Value |
| CAS Number | 10122-45-9 |
| Molecular Formula | C₂₄H₃₁F₃N₄S · 3HCl |
| Formula Weight | 574.0 g/mol |
| Appearance | A solid |
| Purity | ≥95% |
| Solubility (Ethanol) | Soluble |
| Storage Temperature | -20°C |
| Stability | ≥4 years (at -20°C) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and any contaminated materials. This procedure is based on general guidelines for the disposal of cytotoxic waste and should be adapted to comply with institutional and local regulations.
-
Segregation of Waste: All materials that have come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound solid compound and solutions.
-
Contaminated personal protective equipment (gloves, lab coats).
-
Contaminated laboratory glassware and plasticware (pipette tips, tubes, flasks).
-
Any materials used for cleaning spills.
-
-
Waste Containment:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container clearly labeled as "Cytotoxic Waste."
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, pipette tips, and lab consumables, should be collected in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Cytotoxic Waste for Incineration."
-
Liquid Waste: Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix incompatible waste streams.
-
-
Decontamination of Work Surfaces:
-
Following any work with this compound, the work area must be thoroughly decontaminated.
-
Use a suitable laboratory detergent and water to wash the surfaces, followed by a rinse with 70% ethanol.
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic solid waste.
-
-
Final Disposal:
-
All collected cytotoxic waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for waste pickup and disposal.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with handling and disposing of the cytotoxic compound this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling ZZW-115
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling ZZW-115. This compound is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a transcriptional regulator involved in tumor progression and cell survival under stress. By inhibiting NUPR1, this compound induces multiple forms of programmed cell death in cancer cells, including apoptosis, necroptosis, and ferroptosis, demonstrating significant anti-tumor activity.[1][2] Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. The following table outlines the minimum recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Respirator | Not required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound and to ensure a safe laboratory environment.
Receiving and Storage:
This compound is shipped as a solid powder at ambient temperature and is considered a non-hazardous chemical for shipping purposes.[3] Upon receipt, store the compound at -20°C .[4] The compound is stable for at least four years when stored under these conditions.[4]
Preparation of Stock Solutions:
For in vitro studies, this compound can be dissolved in various solvents. Due to its hydrochloride salt form, it has enhanced water solubility.[5]
Recommended Solvents:
| Solvent | Concentration |
| PBS | 50 mg/mL (87.11 mM) |
| Ethanol | Soluble |
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]
Step-by-Step Guide for Handling:
-
Work Area Preparation: Ensure your workspace, including the chemical fume hood and balance, is clean and free of contaminants.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound solid in a chemical fume hood to avoid inhalation of any airborne particles.
-
Dissolving: Add the appropriate solvent to the solid this compound. Vortex or sonicate as needed to ensure complete dissolution.
-
Storage of Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Disposal Plan
All waste materials contaminated with this compound should be handled as chemical waste.
Waste Categories:
-
Solid Waste: Includes contaminated consumables such as pipette tips, tubes, and gloves.
-
Liquid Waste: Includes unused stock solutions and media from cell culture experiments.
Disposal Procedures:
-
Segregation: Collect all this compound contaminated waste separately from other laboratory waste.
-
Solid Waste: Place in a designated, sealed, and clearly labeled chemical waste container.
-
Liquid Waste: Collect in a sealed, leak-proof, and clearly labeled chemical waste container. Do not mix with other solvent waste unless compatible.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Decontamination Plan
In case of a spill, follow these procedures to decontaminate the affected area.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment: For liquid spills, contain the spill using absorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleaning:
-
Carefully wipe the area with a suitable laboratory disinfectant or a 70% ethanol solution.
-
Clean the area from the outer edge of the spill towards the center.
-
Dispose of all cleaning materials as chemical waste.
-
-
Final Rinse: Wipe the area again with a clean, damp cloth.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution.
Experimental Protocols and Data
This compound has been shown to be effective in killing a variety of cancer cell lines with IC50 values in the micromolar range.[1][5]
| Cell Line | Cancer Type | IC50 (µM) |
| ANOR | Pancreatic | 0.84 |
| HN14 | Pancreatic | 4.93 |
| Hep2G | Liver | 0.42 |
| SaOS-2 | Bone | 7.75 |
Data compiled from multiple sources.[5]
Key Experimental Methodologies:
-
Cell Viability Assays: To determine the cytotoxic effects of this compound, cancer cells are typically seeded in 96-well plates and treated with varying concentrations of the compound for 24-72 hours. Cell viability can be assessed using assays such as MTT or CellTiter-Glo.
-
Apoptosis and Necroptosis Assays: The induction of apoptosis and necroptosis can be measured by quantifying caspase-3/7 activity and lactate dehydrogenase (LDH) release, respectively.[1][7]
-
Reactive Oxygen Species (ROS) Measurement: The overproduction of ROS, a key mechanism of this compound-induced cell death, can be detected using fluorescent probes like DCFDA or MitoSOX Red followed by flow cytometry analysis.[6]
Mechanism of Action and Signaling Pathways
This compound inhibits NUPR1, which leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, programmed cell death through apoptosis, necroptosis, and ferroptosis.[1][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The mitochondrial catastrophe induced by NUPR1 inhibitors as a novel strategy to fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
